5-Bromo-2,3-dimethoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMWQUDSDYOEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314203 | |
| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72517-23-8 | |
| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72517-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072517238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72517-23-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 5-Bromo-2,3-dimethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-2,3-dimethoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related precursor, 5-Bromo-2,3-dimethoxybenzaldehyde, to predict the spectral characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, identification, and characterization of this and similar molecules.
Spectroscopic Data Summary
The following tables summarize the predicted and expected quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~7.4 | Doublet | 1H | Ar-H |
| ~7.2 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~3.8 | Singlet | 3H | -OCH₃ |
Note: Predicted values are based on the analysis of 5-Bromo-2,3-dimethoxybenzaldehyde and typical chemical shifts for benzoic acid derivatives.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~153 | Ar-C |
| ~151 | Ar-C |
| ~130 | Ar-C |
| ~122 | Ar-C |
| ~120 | Ar-C |
| ~116 | Ar-C |
| ~62 | -OCH₃ |
| ~56 | -OCH₃ |
Note: Predicted values are based on the analysis of 5-Bromo-2,3-dimethoxybenzaldehyde and general values for substituted benzoic acids.
Table 3: Expected IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch |
| ~1000-1100 | Medium | C-O stretch (Methoxy) |
| ~600-700 | Medium-Strong | C-Br stretch |
Note: Expected absorption bands are based on characteristic functional group frequencies.
Table 4: Expected Mass Spectrometry Data
| m/z Ratio | Proposed Fragment |
| [M]+ | Molecular Ion |
| [M-OH]+ | Loss of hydroxyl radical |
| [M-COOH]+ | Loss of carboxyl group |
| [M-Br]+ | Loss of bromine |
Note: The exact m/z values will depend on the isotopic composition (⁷⁹Br and ⁸¹Br).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
¹H NMR Data Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and the co-addition of 16-64 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: The raw free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected to obtain the final presentable spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for such molecules. The instrument separates the resulting ions based on their mass-to-charge (m/z) ratio.
-
Data Analysis: The resulting mass spectrum plots ion intensity against the m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.
-
Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule.
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the ¹H and ¹³C NMR of 5-Bromo-2,3-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-2,3-dimethoxybenzoic acid. This document serves as a crucial resource for the structural elucidation, identification, and quality control of this compound in research and development settings.
Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The assignments are based on the analysis of its chemical structure and comparison with the closely related compound, 5-Bromo-2,3-dimethoxybenzaldehyde. The primary difference is the substitution of the aldehyde group with a carboxylic acid, which is expected to have a minor shielding effect on the aromatic protons and a significant downfield shift for the carbonyl carbon.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.45 | d | ~2.4 | 1H |
| H-6 | ~7.15 | d | ~2.4 | 1H |
| 2-OCH₃ | ~3.95 | s | - | 3H |
| 3-OCH₃ | ~3.88 | s | - | 3H |
| -COOH | >10 | br s | - | 1H |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170 |
| C-2 | ~153 |
| C-3 | ~151 |
| C-1 | ~130 |
| C-6 | ~121 |
| C-4 | ~120 |
| C-5 | ~116 |
| 2-OCH₃ | ~62 |
| 3-OCH₃ | ~56 |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Experimental Protocols
The following methodologies are standard for acquiring high-quality ¹H and ¹³C NMR spectra for substituted benzoic acids like this compound.[1]
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Tube Insertion: Place the NMR tube into a spinner turbine and carefully insert it into the NMR spectrometer.
¹H NMR Spectroscopy Protocol
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to a range of approximately -2 to 12 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup: Similar to ¹H NMR, lock and shim the spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon.
-
Spectral Width: Typically set from 0 to 220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the correct absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Peaks are identified, and for ¹H NMR, the integral of each signal is determined to establish the relative number of protons.
Visualization of NMR Assignments
The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted NMR signal assignments.
Caption: Molecular structure and NMR signal correlation.
References
Spectroscopic Analysis of 5-Bromo-2,3-dimethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 5-Bromo-2,3-dimethoxybenzoic acid. This document outlines the expected spectroscopic data, detailed experimental protocols for its acquisition, and a proposed fragmentation pathway under mass spectrometry. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its carboxylic acid, methoxy, and substituted aromatic functionalities.
Expected IR Absorption Data
The following table summarizes the expected characteristic infrared absorption peaks for this compound based on the typical ranges for its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| 1580-1600 & 1450-1500 | Medium-Weak | C=C stretch | Aromatic Ring |
| 1250-1300 & 1020-1075 | Strong | C-O stretch | Aryl Ether (Methoxy) |
| 2850-3000 | Medium | C-H stretch | Methoxy (-OCH₃) |
| 3000-3100 | Medium-Weak | C-H stretch | Aromatic Ring |
| 600-800 | Medium-Strong | C-Br stretch | Aryl Halide |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
A high-quality IR spectrum of solid this compound can be obtained using the Potassium Bromide (KBr) pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Pellet press
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.
-
Grinding: Add the sample and KBr to a clean agate mortar and grind thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.
-
Pellet Formation: Transfer a portion of the powdered mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
Sample Spectrum: Carefully place the KBr pellet in the sample holder of the spectrometer.
-
Data Acquisition: Record the infrared spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform a Fourier transform on the raw data and subtract the background spectrum to generate the final IR spectrum.
Mass Spectrometry
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₉BrO₄), the molecular weight is approximately 260.07 g/mol .
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. Electron Ionization (EI) is a common technique that would likely cause predictable fragmentation.[1]
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity | Proposed Fragment Ion |
| 260 | 262 | High | [M]⁺ |
| 245 | 247 | Medium | [M - CH₃]⁺ |
| 217 | 219 | Medium | [M - CH₃ - CO]⁺ |
| 181 | - | Low | [M - Br]⁺ |
| 166 | - | Medium | [M - Br - CH₃]⁺ |
| 138 | - | Low | [M - Br - CH₃ - CO]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using GC-MS with Electron Ionization (EI).
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
This compound sample
-
Volatile organic solvent (e.g., methanol, dichloromethane)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using a microsyringe.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas through a chromatographic column, which separates the analyte from the solvent and any impurities.
-
Ionization: The separated compound enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated in a mass analyzer based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
References
X-ray crystal structure of 5-Bromo-2,3-dimethoxybenzoic acid
An in-depth analysis of the is detailed below. This guide provides key crystallographic data, experimental protocols, and a visual representation of the workflow for researchers, scientists, and professionals in drug development.
Crystallographic Data Summary
The crystallographic data for 5-Bromo-2,3-dimethoxybenzaldehyde has been determined by X-ray diffraction, revealing a monoclinic crystal system.[1] Key parameters of the crystal structure are summarized in the tables below for clarity and comparative purposes.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₉H₉BrO₃ |
| Formula Weight | 245.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.428(2) |
| b (Å) | 12.138(4) |
| c (Å) | 10.793(3) |
| β (°) | 98.418(11) |
| Volume (ų) | 962.0(5) |
| Z | 4 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| Br1-C5 | 1.898(4) |
| O1-C7 | 1.206(5) |
| O2-C2 | 1.362(5) |
| O3-C3 | 1.367(5) |
| C1-C7 | 1.472(6) |
Table 3: Selected Bond Angles (°)
| Angle | Value |
| C6-C1-C2 | 119.4(4) |
| O1-C7-C1 | 124.5(4) |
| O2-C2-C1 | 119.9(4) |
| O3-C3-C4 | 120.1(4) |
Experimental Protocols
The determination of the crystal structure of 5-Bromo-2,3-dimethoxybenzaldehyde involved a multi-step process from synthesis to data analysis.
Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde
To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and K₂CO₃ (0.893 g) in dry DMF (5 mL), methyl iodide (0.40 mL, 6.50 mmol) was added. The mixture was stirred for 4 hours at room temperature. The reaction was then quenched with water, and the organic phase was extracted with diethyl ether and dried over anhydrous sodium sulfate. Removal of the solvent yielded 5-bromo-2,3-dimethoxybenzaldehyde as a white solid with a 98% yield.[1]
Crystallization
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane solution of the synthesized compound.[1]
X-ray Data Collection and Structure Refinement
X-ray diffraction data were collected to determine the crystal structure. The compound crystallized in the centrosymmetric monoclinic space group P2₁/n, with one independent molecule in the asymmetric unit.[1] The molecular conformation is nearly planar.[1] The crystal structure is stabilized by intermolecular C-H⋯O interactions.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining a crystal structure using X-ray crystallography.
References
Physical and chemical properties of 5-Bromo-2,3-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2,3-dimethoxybenzoic acid (CAS No. 72517-23-8). It is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals.[1] This document consolidates available data on its physicochemical characteristics, spectral information, and a detailed synthetic approach. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, a detailed experimental workflow for its synthesis is provided, accompanied by a Graphviz visualization to aid in understanding the process.
Chemical and Physical Properties
This compound is a halogenated and methoxy-substituted aromatic carboxylic acid. These substitutions significantly influence its reactivity, solubility, and potential biological activity. The presence of the carboxylic acid group provides a site for derivatization, such as esterification and amidation, while the bromine atom can participate in various cross-coupling reactions, making it a versatile intermediate in medicinal chemistry.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, available information from various chemical suppliers has been compiled.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72517-23-8 | [2][3] |
| Molecular Formula | C₉H₉BrO₄ | [1][2] |
| Molecular Weight | 261.07 g/mol | [1][2] |
| Appearance | Solid | - |
| Melting Point | 120 °C | - |
| Boiling Point | 348.1 °C at 760 mmHg | [4] |
| Solubility | Sparingly soluble in water. Solubility in organic solvents is not quantitatively reported but is expected in common polar organic solvents. | - |
| pKa | Not experimentally determined. Estimated to be in the range of 3-4 based on the benzoic acid moiety. | - |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While full spectral data is not publicly available, several chemical suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectra for this compound.[5] The expected spectral characteristics are summarized in Table 2.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to two aromatic protons, two methoxy groups, and one carboxylic acid proton. |
| ¹³C NMR | Signals for the carboxyl carbon, aromatic carbons (including bromine- and methoxy-substituted carbons), and two methoxy carbons. |
| IR Spectroscopy | Characteristic absorptions for O-H stretching (broad, from the carboxylic acid), C=O stretching (from the carboxylic acid), C-O stretching (from the methoxy and carboxylic acid groups), and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak [M]+ corresponding to the molecular weight (261.07 g/mol ) with a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br). |
Experimental Protocols
The synthesis of this compound can be achieved in a two-step process starting from o-vanillin. The first step involves the synthesis of the intermediate, 5-bromo-2,3-dimethoxybenzaldehyde, which is then oxidized to the final product.
Synthesis of 5-bromo-2,3-dimethoxybenzaldehyde
This protocol is adapted from a published procedure for the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde.[6]
Materials:
-
o-Vanillin
-
Sodium acetate
-
Glacial acetic acid
-
Bromine
-
Dichloromethane
-
2% Sodium carbonate solution
-
Magnesium sulfate
-
5-bromo-2-hydroxy-3-methoxybenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Dry Dimethylformamide (DMF)
-
Methyl iodide
Procedure:
Step 1: Bromination of o-Vanillin
-
To a reaction mixture containing o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in glacial acetic acid (20 mL), a solution of bromine (1.16 g, 7.25 mmol) in acetic acid (10 mL) is added.[6]
-
After stirring for 1 hour, the solvent is removed under reduced pressure.[6]
-
The residue is washed with water and extracted with dichloromethane.[6]
-
The organic extract is washed with 2% Na₂CO₃ solution and water, then dried over MgSO₄.[6]
-
The solvent is evaporated to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[6]
Step 2: Methylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde
-
To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and K₂CO₃ (0.893 g) in dry DMF (5 mL), methyl iodide (0.40 mL, 6.50 mmol) is added.[6]
-
The mixture is stirred for 4 hours at room temperature.[6]
-
The reaction is quenched with water, and the organic phase is extracted with diethyl ether.[6]
-
The organic extract is dried over anhydrous sodium sulfate.[6]
-
The solvent is removed to yield 5-bromo-2,3-dimethoxybenzaldehyde as a white solid.[6]
Oxidation of 5-bromo-2,3-dimethoxybenzaldehyde to this compound
This is a general protocol for the oxidation of a substituted benzaldehyde to a carboxylic acid using potassium permanganate. This method is widely used for its effectiveness, though other methods like Pinnick oxidation or Tollens' reagent can also be employed.
Materials:
-
5-bromo-2,3-dimethoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Water
Procedure:
-
Dissolve 5-bromo-2,3-dimethoxybenzaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Prepare an aqueous solution of potassium permanganate, typically with a slight excess (1.1-1.5 equivalents per equivalent of aldehyde). A small amount of a base like NaOH or Na₂CO₃ can be added to the permanganate solution.
-
Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature (typically between 0-20 °C).
-
Continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This may take several hours.
-
Quench the reaction by adding a small amount of sodium bisulfite solution to destroy any excess permanganate and the manganese dioxide (MnO₂) byproduct.
-
Acidify the reaction mixture with a mineral acid (e.g., dilute HCl or H₂SO₄) to a pH of approximately 2. This will precipitate the carboxylic acid.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from o-vanillin.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a key synthetic intermediate with significant potential for applications in drug discovery and materials science. This technical guide provides a consolidated resource of its known physical and chemical properties, along with a detailed synthetic route. The information presented herein, including the structured data tables and the visualized experimental workflow, is intended to be a valuable tool for researchers and scientists working with this compound. Further experimental investigation is warranted to fully characterize its solubility in various solvents and to determine its pKa value, which would further enhance its utility in synthetic and medicinal chemistry.
References
- 1. 72517-23-8 | MFCD01321078 | this compound [aaronchem.com]
- 2. 72517-23-8 this compound AKSci 1243AC [aksci.com]
- 3. This compound, 1 g, CAS No. 72517-23-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 4. This compound, 500 mg, CAS No. 72517-23-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 5. 5-BROMO-2,3-DIMETHOXY-BENZOIC ACID(72517-23-8) 1H NMR spectrum [chemicalbook.com]
- 6. scielo.br [scielo.br]
A Comprehensive Technical Guide to the Solubility of 5-Bromo-2,3-dimethoxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Quantitative solubility data for 5-Bromo-2,3-dimethoxybenzoic acid is not extensively available in published literature. This guide provides a framework for its determination by detailing established experimental protocols and discussing its expected solubility based on chemical principles and data from analogous compounds.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification by crystallization, formulation development, and for predicting its behavior in biological systems. This technical guide outlines the methodologies to determine the solubility of this compound and provides a qualitative assessment of its expected behavior in different solvent classes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₉BrO₄ |
| Molecular Weight | 261.07 g/mol |
| CAS Number | 72517-23-8 |
| Appearance | Expected to be a solid at room temperature |
| pKa (Predicted) | The carboxylic acid group suggests acidic properties. |
Qualitative Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like". The structure of this compound features both polar and non-polar characteristics, which will dictate its solubility in various organic solvents.
-
Polar Moieties: The carboxylic acid group (-COOH) and the two methoxy groups (-OCH₃) are polar and capable of hydrogen bonding.
-
Non-polar Moieties: The benzene ring and the bromo substituent (-Br) contribute to the non-polar character of the molecule.
Based on this structure, a qualitative solubility profile can be predicted:
-
High Solubility Expected in:
-
Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol should be effective solvents due to their ability to form hydrogen bonds with the carboxylic acid and methoxy groups.
-
Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and acetonitrile are expected to be good solvents. While they cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate the dissolution of the compound.[1]
-
-
Moderate to Low Solubility Expected in:
-
Less Polar Solvents: Ethers like diethyl ether and chlorinated solvents such as dichloromethane may dissolve the compound to a lesser extent.[2]
-
-
Poor Solubility Expected in:
-
Aqueous Solubility: The presence of the relatively large non-polar benzene ring and the bromo group suggests that the solubility in water will be low.[3] However, it is expected to be soluble in aqueous basic solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more soluble salt.[4][5]
Experimental Protocols for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols describe both a rapid screening method and a more rigorous quantitative method.
Qualitative Solubility Screening
This method provides a quick assessment of solubility in a range of solvents.
Methodology:
-
Sample Preparation: Place approximately 10-20 mg of this compound into a small test tube or vial.[5]
-
Solvent Addition: Add the selected solvent dropwise (or in small portions of ~0.1 mL) to the test tube.[6]
-
Mixing: After each addition, vigorously shake or vortex the mixture for 10-20 seconds.[7]
-
Observation: Observe the mixture to see if the solid dissolves completely.
-
Categorization: Classify the solubility as:
-
Very Soluble: Dissolves quickly in a small amount of solvent.
-
Soluble: Dissolves completely after the addition of up to 1 mL of solvent.
-
Slightly Soluble: Only a portion of the material dissolves.
-
Insoluble: No significant amount of the solid dissolves.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial or flask containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer. The temperature should be precisely controlled and recorded.
-
Allow sufficient time for the solution to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.
-
-
Phase Separation:
-
Cease agitation and allow the undissolved solid to settle.
-
Alternatively, centrifuge the sample to ensure a clear separation of the solid and liquid phases.
-
-
Sampling:
-
Carefully extract a known volume of the clear supernatant (the saturated solution). It is critical to avoid aspirating any solid particles. Using a syringe with a filter is recommended.
-
-
Analysis:
-
Quantify the concentration of this compound in the sampled solution. Common analytical techniques include:
-
Gravimetric Analysis: Accurately weigh the sampled solution, evaporate the solvent under controlled conditions, and weigh the remaining solid residue.
-
Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography is a highly accurate method for determining the concentration of the solute. A calibration curve with standards of known concentrations is required.
-
-
-
Data Expression: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Data Presentation
The following table provides a template for recording experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Ethanol | ||||
| e.g., Acetone | ||||
| e.g., Dichloromethane | ||||
| e.g., Toluene | ||||
| e.g., Hexane |
Conclusion
While specific quantitative solubility data for this compound is not readily found in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing the described qualitative and quantitative methods, researchers can generate reliable and accurate solubility data. This information is crucial for advancing research and development activities involving this compound, from optimizing reaction conditions to designing effective drug delivery systems.
References
Natural occurrence of brominated dimethoxybenzoic acids
An In-depth Technical Guide on the Natural Occurrence of Brominated Dimethoxybenzoic Acids
Abstract
Brominated aromatic compounds represent a significant class of marine natural products, exhibiting diverse and potent biological activities. Among these, brominated dimethoxybenzoic acids are of growing interest to researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of these specialized metabolites. It details their sources, summarizes key quantitative and spectroscopic data, and presents in-depth experimental protocols for their isolation and structural elucidation. Furthermore, this document illustrates the biosynthetic and analytical workflows using standardized diagrams to facilitate understanding and further research in this field.
Introduction
Halogenated natural products are a hallmark of marine ecosystems, with marine organisms producing thousands of organobromine compounds.[1][2] The concentration of bromide in seawater is significantly higher than in terrestrial environments, providing a readily available substrate for enzymatic halogenation.[1][2] These brominated metabolites, ranging from simple phenols to complex alkaloids, are often involved in chemical defense mechanisms.[2][3][4]
Substituted benzoic acids and their derivatives are widely recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[5] The introduction of bromine atoms and methoxy groups onto a benzoic acid scaffold can significantly modulate its physicochemical properties and biological efficacy, making brominated dimethoxybenzoic acids an intriguing subject for scientific investigation.[5][6] This guide focuses specifically on the documented instances of these compounds in nature.
Documented Natural Occurrences
The primary sources of naturally occurring brominated dimethoxybenzoic acids are marine invertebrates, particularly sponges. Research has led to the isolation and characterization of specific isomers from these organisms.
Table 1: Naturally Occurring Brominated Dimethoxybenzoic Acids and Related Compounds
| Compound Name | Molecular Formula | Natural Source | Reference |
| 3,5-Dibromo-4-methoxybenzoic acid | C₈H₆Br₂O₃ | Marine Sponges (Amphimedon sp., Psammaplysilla purpurea) | [6][7] |
| 4-Bromo-2,5-dimethoxybenzoic acid (BDMBA)* | C₉H₉BrO₄ | Human/Animal Metabolism | [8] |
*Note: 4-Bromo-2,5-dimethoxybenzoic acid (BDMBA) is not a natural product in the traditional sense but is included as it is a known metabolite produced by biological systems (liver hepatocytes) via oxidative deamination of the synthetic phenethylamine 2C-B.[8]
Physicochemical and Spectroscopic Data
The definitive identification of these compounds relies on a combination of spectroscopic techniques. The data for 3,5-Dibromo-4-methoxybenzoic acid is well-established.
Table 2: Key Physicochemical and Spectroscopic Data for 3,5-Dibromo-4-methoxybenzoic acid
| Property | Data |
| Molecular Weight | 309.94 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 226-229 °C |
| Solubility | Soluble in methanol, ethanol, DMSO |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.9 (s, 2H, Ar-H), δ 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 165.5 (C=O), δ 156.0 (C-OCH₃), δ 133.0 (Ar-CH), δ 129.0 (C-COOH), δ 118.0 (C-Br), δ 60.0 (-OCH₃) |
| Key IR Absorptions (cm⁻¹) | 3100-2500 (O-H stretch, carboxylic acid), 1700 (C=O stretch), 1280 (C-O stretch), 780 (C-Br stretch) |
| Mass Spec (m/z) | Characteristic M, M+2, M+4 isotopic pattern due to the presence of two bromine atoms. |
Data compiled from BenchChem.[6][7]
Biosynthesis Pathway
The biosynthesis of brominated aromatic compounds in marine organisms is an enzyme-mediated process. While the specific pathway for brominated dimethoxybenzoic acids is not fully elucidated, it is understood to involve bromoperoxidase or flavin-dependent brominase enzymes that utilize bromide ions from seawater.[1][2] The general logic involves the enzymatic bromination of a precursor aromatic acid, such as 4-hydroxybenzoic acid, which is derived from the chorismate pathway.[1]
Caption: Generalized biosynthetic pathway for brominated aromatic acids.
Experimental Protocols
The isolation and structural elucidation of novel natural products require a systematic workflow combining chromatographic separation and spectroscopic analysis.
General Isolation and Purification Workflow
The extraction of brominated compounds from marine sponges typically follows these steps:
-
Collection and Extraction: The sponge biomass is collected and immediately preserved (e.g., by freezing or immersion in ethanol). The biomass is then homogenized and extracted sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to partition metabolites.
-
Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques. This often starts with vacuum liquid chromatography (VLC) or flash chromatography for initial fractionation.
-
Final Purification: Fractions showing promising activity or unique profiles on Thin Layer Chromatography (TLC) are further purified using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, to yield pure compounds.
Structural Elucidation Workflow
Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods.
References
- 1. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry of Bromine in Terrestrial and Marine Environments | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2C-B - Wikipedia [en.wikipedia.org]
The Halogen's Embrace: A Technical Guide to the Biosynthesis of Brominated Aromatic Compounds in Marine Organisms
For Researchers, Scientists, and Drug Development Professionals
The marine environment is a vast and largely untapped reservoir of chemical diversity, harboring a wealth of unique natural products with significant potential for therapeutic applications. Among these, brominated aromatic compounds stand out for their structural complexity and potent biological activities. This technical guide provides an in-depth exploration of the biosynthesis of these fascinating molecules, focusing on the enzymatic machinery, precursor molecules, and regulatory mechanisms employed by marine organisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.
Core Biosynthetic Pathways
The production of brominated aromatic compounds in the marine biosphere is primarily orchestrated by two key classes of enzymes: Vanadium-Dependent Haloperoxidases (V-HPOs) and Flavin-Dependent Halogenases. These enzymes utilize the abundant bromide ions in seawater to halogenate a variety of organic substrates, leading to the vast diversity of brominated natural products observed in marine life.
Vanadium-Dependent Haloperoxidases (V-HPOs)
Predominantly found in marine algae, V-HPOs are a major contributor to the biosynthesis of brominated phenols and other simple aromatic compounds. These enzymes employ a vanadium cofactor to catalyze the oxidation of bromide by hydrogen peroxide, generating a reactive brominating species.
The catalytic cycle of V-BPOs begins with the reaction of the vanadate cofactor with hydrogen peroxide to form a peroxo-vanadate intermediate. This intermediate then oxidizes a bromide ion to generate an electrophilic bromine species, likely hypobromous acid (HOBr) or a related equivalent, which is then released to non-selectively brominate electron-rich aromatic substrates.
Flavin-Dependent Halogenases
Flavin-dependent halogenases, found in marine bacteria and cyanobacterial symbionts of sponges, offer a more controlled and specific approach to bromination. These enzymes utilize a reduced flavin adenine dinucleotide (FADH₂) cofactor and molecular oxygen to generate a reactive halogenating species.
The reaction mechanism involves the formation of a flavin-hydroperoxide intermediate, which then reacts with a halide ion to produce a hypohalous acid. Unlike V-HPOs, this reactive intermediate is typically retained within the enzyme's active site and delivered with high regioselectivity to a bound substrate. This precision allows for the synthesis of complex polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs).
Quantitative Data on Brominating Enzymes and Compounds
The efficiency of bromination and the abundance of brominated compounds vary significantly among different marine organisms and are dependent on the specific enzymes involved. The following tables summarize key quantitative data for selected vanadium-dependent bromoperoxidases and the concentrations of polybrominated diphenyl ethers found in marine sponges.
Table 1: Kinetic Parameters of Vanadium-Dependent Bromoperoxidases from Marine Algae
| Enzyme Source Organism | Substrate | Km | kcat (s-1) | Reference |
| Laurencia okamurae | Br⁻ | 0.29 mM (pH 6.0) | 1419 (pH 6.0) | [1] |
| 1.38 mM (pH 7.0) | 1583 (pH 7.0) | [1] | ||
| H₂O₂ | 0.027 mM (pH 6.0) | 570 (pH 6.0) | [1] | |
| 0.014 mM (pH 7.0) | 964 (pH 7.0) | [1] | ||
| Kappaphycus alvarezii | Br⁻ | 2.5 mM | Not Reported | [2] |
| H₂O₂ | 0.085 mM | Not Reported | [2] | |
| Corallina officinalis | Br⁻ | 1.2 mM (pH 6.5) | Not Reported | [1] |
| Corallina pilulifera | Br⁻ | 8.4 mM (pH 6.5) | Not Reported | [1] |
| Gracilaria changii | Br⁻ | 4.69 mM (pH 7.0) | Not Reported | [1] |
Table 2: Concentration of Polybrominated Diphenyl Ethers (PBDEs) in Marine Sponges
| Sponge Species | Compound | Concentration | Reference |
| Lamellodysidea herbacea | Pentabrominated diphenyl ether | 1.6 mg/mL of sponge tissue | [3] |
| Hexabrominated diphenyl ether | 2.4 mg/mL of sponge tissue | [3] | |
| Dysidea granulosa | 2-(2',4'-dibromophenoxy)-3,5-dibromophenol | MIC: 0.1-4.0 mg/L (Gram-positive bacteria) | [4] |
| MIC: 0.1-16.0 mg/L (Gram-negative bacteria) | [4] | ||
| Dysidea spp. | 2-(2',4'-dibromophenoxy)-4,6-dibromophenol | MIC: 0.1-4.0 mg/L (Gram-positive bacteria) | [4] |
| MIC: 0.1-16.0 mg/L (Gram-negative bacteria) | [4] |
Experimental Protocols
Assay for Vanadium-Dependent Haloperoxidase Activity (Monochlorodimedone Assay)
This spectrophotometric assay is a standard method for determining the activity of haloperoxidases. It measures the decrease in absorbance at 290 nm as monochlorodimedone (MCD) is halogenated.
Materials:
-
Monochlorodimedone (MCD) stock solution (e.g., 10 mM in buffer)
-
Potassium bromide (KBr) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 6.0)
-
Enzyme preparation (crude extract or purified enzyme)
-
Spectrophotometer capable of measuring absorbance at 290 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, MCD, and KBr to their final concentrations.
-
Equilibrate the mixture to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme preparation and mix thoroughly.
-
Immediately start monitoring the decrease in absorbance at 290 nm over time.
-
To start the reaction, add H₂O₂ to the mixture and continue monitoring the absorbance.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of MCD (ε₂₉₀ = 20,200 M⁻¹cm⁻¹).
Heterologous Expression and Purification of a Flavin-Dependent Halogenase
This protocol outlines the general steps for producing a recombinant flavin-dependent halogenase in Escherichia coli.
Procedure:
-
Gene Cloning: Synthesize the codon-optimized gene encoding the halogenase and clone it into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Load the clarified lysate onto a Ni-NTA affinity chromatography column equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged halogenase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the protein using size-exclusion chromatography if necessary.
-
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Metagenomic Discovery of Biosynthetic Gene Clusters
Metagenomics provides a powerful tool to access the genetic blueprint for natural product biosynthesis from unculturable microorganisms.
Workflow:
-
Sample Collection and DNA Extraction: Collect environmental samples (e.g., marine sediment, sponge tissue) and extract total metagenomic DNA.
-
Metagenomic Sequencing: Sequence the extracted DNA using a high-throughput sequencing platform.
-
Data Preprocessing: Perform quality control and trim the raw sequencing reads.
-
Metagenome Assembly: Assemble the short reads into longer contiguous sequences (contigs).
-
Gene Prediction: Predict open reading frames (ORFs) from the assembled contigs.
-
Biosynthetic Gene Cluster (BGC) Identification: Use bioinformatics tools (e.g., antiSMASH, BiG-SCAPE) to identify putative BGCs within the contigs.
-
Functional Annotation: Annotate the genes within the identified BGCs to predict their functions, including halogenases and other key biosynthetic enzymes.
-
Heterologous Expression and Characterization: Synthesize and express the identified BGC in a suitable heterologous host to confirm the production of the predicted natural product.
Regulation of Biosynthesis
The production of brominated aromatic compounds is not constitutive but is often influenced by environmental cues and intercellular signaling. Understanding these regulatory mechanisms is crucial for optimizing the production of these valuable compounds.
In marine algae, the synthesis of brominated phenols can be induced by various environmental stressors.[1][5] For instance, increased light intensity and salinity have been shown to enhance the production of 2,4,6-tribromophenol in the red alga Ceramium tenuicorne.[1][5] Herbivory can also trigger an increase in the production of these defensive compounds.[1][5]
In marine bacteria such as Pseudoalteromonas, the production of secondary metabolites, including brominated compounds, can be regulated by quorum sensing.[2] This cell-to-cell communication mechanism allows bacteria to coordinate gene expression in a population-density-dependent manner, often leading to the activation of biosynthetic gene clusters for natural product synthesis when the population reaches a certain threshold.[2]
This guide provides a foundational understanding of the biosynthesis of brominated aromatic compounds in marine organisms. The intricate enzymatic pathways, coupled with the potential for discovery through metagenomics and the ability to harness these systems through heterologous expression, highlight the immense promise of this field for the development of novel pharmaceuticals and other valuable biochemicals. Further research into the regulatory networks governing these pathways will undoubtedly unlock even greater potential for their biotechnological application.
References
- 1. Induced production of brominated aromatic compounds in the alga Ceramium tenuicorne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Culturing marine bacteria from the genus Pseudoalteromonas on a cotton scaffold alters secondary metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Vanadium-Dependent Haloperoxidases, Their Isolation, Characterization, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A critical review on purification methods and applications of marine algal haloperoxidases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: 5-Bromo-2,3-dimethoxybenzaldehyde (CAS 71295-21-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Bromo-2,3-dimethoxybenzaldehyde (CAS No. 71295-21-1). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.
Chemical and Physical Properties
5-Bromo-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 71295-21-1 | [1] |
| IUPAC Name | 5-bromo-2,3-dimethoxybenzaldehyde | |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Melting Point | 75-77 °C | |
| Appearance | White solid | |
| SMILES | COc1cc(Br)cc(C=O)c1OC | |
| InChI Key | RVMWFOFQRYTRHZ-UHFFFAOYSA-N |
Synthesis
A detailed two-step synthesis protocol for 5-Bromo-2,3-dimethoxybenzaldehyde has been reported, starting from o-vanillin.
Synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (Intermediate)
-
Reactants : o-vanillin, sodium acetate, bromine, glacial acetic acid.
-
Procedure : To a solution of o-vanillin and sodium acetate in glacial acetic acid, a solution of bromine in acetic acid is added. The reaction mixture is stirred for one hour. The solvent is then removed under reduced pressure. The resulting residue is washed with water and extracted with dichloromethane. The organic layer is washed with a 2% sodium carbonate solution and water, and subsequently dried over magnesium sulfate. The solvent is evaporated to yield the intermediate product.
Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde
-
Reactants : 5-bromo-2-hydroxy-3-methoxybenzaldehyde, potassium carbonate, methyl iodide, dry dimethylformamide (DMF).
-
Procedure : To a solution of the intermediate in dry DMF, potassium carbonate and methyl iodide are added. The mixture is stirred at room temperature for four hours. The reaction is then quenched with water, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the final product, 5-Bromo-2,3-dimethoxybenzaldehyde.
Synthesis workflow for 5-Bromo-2,3-dimethoxybenzaldehyde.
Potential Biological Activities and Mechanism of Action
While direct experimental data on the biological activity of 5-Bromo-2,3-dimethoxybenzaldehyde is limited, the broader class of brominated methoxyphenyl compounds is known to possess various biological properties, including antibacterial, antifungal, and antitumor activities. Furthermore, studies on structurally related compounds provide insights into its potential therapeutic applications.
Potential Anticancer and Antioxidant Activity
Derivatives of natural bromophenols have demonstrated both antioxidant and anticancer activities.[2] A related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect keratinocytes from damage induced by particulate matter (PM2.5) through the reduction of reactive oxygen species (ROS), attenuation of cell cycle arrest, and inhibition of autophagy. This suggests that 5-Bromo-2,3-dimethoxybenzaldehyde may also possess cytoprotective and anticancer properties by modulating cellular stress response pathways.
Hypothesized anticancer mechanism of action.
Potential Antifungal Activity
Benzaldehyde derivatives, including 2,3-dimethoxybenzaldehyde, have been shown to exhibit antifungal activity.[3] The mechanism is believed to involve the disruption of cellular antioxidation processes in fungi.[4] The presence of a bromine atom on the aromatic ring can enhance the lipophilicity and reactivity of the compound, potentially leading to increased antifungal potency through improved cell membrane permeability and interaction with fungal targets.
Proposed Experimental Protocols for Biological Evaluation
Based on the activities of related compounds, the following experimental protocols are proposed to investigate the biological potential of 5-Bromo-2,3-dimethoxybenzaldehyde.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compound against various cancer cell lines.
-
Cell Lines : A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) for comparison.
-
Procedure :
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 5-Bromo-2,3-dimethoxybenzaldehyde for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
References
Methodological & Application
Application Notes and Protocols: 5-Bromo-2,3-dimethoxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-dimethoxybenzoic acid is a versatile building block in organic synthesis, offering a unique combination of functional groups for the construction of complex molecular architectures. The presence of a carboxylic acid, a bromine atom, and two methoxy groups on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals and other biologically active molecules. The strategic positioning of these groups enables selective reactions, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted aromatic compounds.
This document provides detailed application notes and experimental protocols for the use of this compound as a key starting material in the synthesis of quinazolinones and in Suzuki-Miyaura coupling reactions.
Physicochemical and Spectroscopic Data
A summary of the available physical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | |
| CAS Number | 72517-23-8 | [2][3] |
| Melting Point | 188-190 °C (lit.) | |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in methanol, ethanol, DMSO | - |
| ¹H NMR | Spectrum available | [2] |
| ¹³C NMR | Spectrum available | [2] |
| IR Spectrum | Spectrum available | [2] |
| Mass Spectrum | Spectrum available | [2] |
Application 1: Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4] this compound can serve as a precursor for the synthesis of substituted quinazolinones, where the dimethoxy-substituted phenyl ring can be incorporated into the final structure. A general approach involves the conversion of the benzoic acid to an anthranilamide derivative, followed by cyclization.
Experimental Workflow: Synthesis of Quinazolinones
Caption: General workflow for the synthesis of quinazolinone derivatives.
Protocol: Synthesis of a Quinazolinone Precursor (Amide Formation)
This protocol describes the formation of an amide bond between this compound and a substituted aniline, a key step in the synthesis of certain quinazolinone scaffolds.[5]
Materials:
-
This compound
-
Substituted aniline (e.g., 2-aminobenzonitrile)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[5]
-
Cool the reaction mixture to 0 °C in an ice bath.[5]
-
Add EDC (1.2 eq) portion-wise to the stirred solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Time (h) | Yield (%) (Analogous Reactions) |
| 3,5-Dibromo-4-methoxybenzoic acid | Substituted aniline | EDC, HOBt, DIPEA | DMF or DCM | 12-24 | High yields expected[5] |
| 2-bromobenzoic acid | 2,5-dimethylphenylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄ | Toluene | 12-24 | ~80-95[6] |
Application 2: Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents.[7][8]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6][8][9] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and any additional ligand.[8]
-
Add the base (2-3 eq.).[8]
-
Evacuate the flask and backfill with an inert gas (repeat three times).[8]
-
Add the anhydrous solvent via syringe.[8]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) (Analogous Reactions) |
| 5-Bromoindole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (Microwave) | Good to excellent[10] |
| 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid | Pd(OAc)₂, RuPhos | K₃PO₄ | Toluene | 100 | High[6] |
| 5-Bromo-6-nitro-1,3-benzodioxole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80-120 | -[8] |
Signaling Pathway Relevance
The synthetic products derived from this compound, such as quinazolinones and biaryl compounds, are often designed to interact with specific biological pathways implicated in disease. For example, some quinazolinone derivatives are known to target signaling pathways involved in cancer cell proliferation and survival.
Caption: Inhibition of a generic RTK signaling pathway by a quinazolinone-based inhibitor.
Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt these procedures as necessary for their specific substrates and experimental conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 5-BROMO-2,3-DIMETHOXY-BENZOIC ACID(72517-23-8) 1H NMR spectrum [chemicalbook.com]
- 3. 5-BROMO-2,3-DIMETHOXY-BENZOIC ACID | 72517-23-8 [chemicalbook.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Bromo-2,3-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds of medicinal interest, utilizing 5-Bromo-2,3-dimethoxybenzoic acid as a key starting material. The protocols are based on established synthetic methodologies, adapted for this specific substrate.
Introduction
This compound is a versatile building block for the synthesis of a variety of heterocyclic scaffolds. Its substituted benzene ring offers multiple reactive sites—the carboxylic acid for amide or ester formation, the bromine atom for cross-coupling reactions, and the aromatic ring itself for electrophilic substitution or cyclization. This allows for the construction of diverse molecular architectures, including xanthones, quinazolinones, and benzoxazinones. These heterocyclic cores are prevalent in numerous biologically active compounds and approved pharmaceuticals, making them attractive targets in drug discovery.[1][2][3]
Application Note 1: Synthesis of a Brominated Dimethoxyxanthone Core
Rationale: Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold.[4] Many natural and synthetic xanthones exhibit a wide range of pharmacological activities, including potent anticancer, anti-inflammatory, and antioxidant properties.[1][5][6] The presence of methoxy and bromo substituents can significantly influence the biological activity of the xanthone core. The proposed synthetic pathway involves an initial Ullmann condensation to form a diaryl ether, followed by an acid-catalyzed intramolecular cyclization to yield the target xanthone.
Proposed Synthetic Pathway:
The synthesis of 1-bromo-2,3-dimethoxy-9H-xanthen-9-one from this compound can be envisioned in two key steps:
-
Ullmann Condensation: Formation of a 2-(2-hydroxyphenoxy)-5-bromo-3,4-dimethoxybenzoic acid intermediate via a copper-catalyzed coupling of this compound with a suitable phenol, such as 2-methoxyphenol, followed by demethylation. A more direct approach involves the coupling with 2-hydroxyphenol.
-
Intramolecular Friedel-Crafts Acylation: Acid-catalyzed cyclization of the diaryl ether intermediate to form the tricyclic xanthone core.
Biological Significance and Signaling Pathways:
Substituted xanthones have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and modulation of key signaling pathways such as NF-κB and MAPK/ERK.[1][6] The NF-κB pathway is a critical regulator of inflammation and cell survival, and its inhibition by xanthone derivatives can lead to the suppression of tumor growth. The MAPK/ERK pathway is involved in cell proliferation and differentiation, and its modulation can also contribute to the anticancer effects of these compounds.
Application Note 2: Synthesis of a Brominated Dimethoxyquinazolinone Scaffold
Rationale: Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic drugs.[7] This scaffold is associated with a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[8][9] The proposed synthesis involves the initial formation of an amide bond between this compound and an anthranilamide, followed by a cyclization/dehydration reaction to furnish the quinazolinone ring.
Proposed Synthetic Pathway:
The synthesis of 8-bromo-6,7-dimethoxy-2-phenylquinazolin-4(3H)-one can be achieved through a two-step process:
-
Amide Coupling: Reaction of this compound with 2-aminobenzamide in the presence of a coupling agent to form the N-(2-carbamoylphenyl)-5-bromo-2,3-dimethoxybenzamide intermediate.
-
Intramolecular Cyclization: Base- or acid-catalyzed intramolecular cyclization and dehydration of the intermediate to yield the final quinazolinone product.
Biological Significance and Signaling Pathways:
Quinazolinone derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer. For instance, some quinazolinones are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer. By blocking the ATP-binding site of EGFR, these compounds inhibit downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.
Application Note 3: Synthesis of a Brominated Dimethoxybenzoxazinone Framework
Rationale: Benzoxazinones are another important class of heterocyclic compounds containing both nitrogen and oxygen in the heterocyclic ring.[10] They are known to possess a wide array of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[2][3] The synthesis of the benzoxazinone core from this compound can be proposed to proceed through the formation of an N-acyl anthranilic acid intermediate, followed by cyclodehydration.
Proposed Synthetic Pathway:
The synthesis of 5-bromo-6,7-dimethoxy-2-phenyl-4H-benzo[d][1][11]oxazin-4-one can be accomplished in two main steps:
-
Amide Formation: Acylation of an anthranilic acid with an activated form of this compound (e.g., the corresponding acid chloride) to produce an N-(5-bromo-2,3-dimethoxybenzoyl)anthranilic acid.
-
Cyclodehydration: Intramolecular cyclization of the N-acyl anthranilic acid intermediate, typically using a dehydrating agent such as acetic anhydride or a carbodiimide, to form the benzoxazinone ring.
Biological Significance and Signaling Pathways:
The biological activities of benzoxazinones are diverse. Some derivatives have been reported to act as inhibitors of serine proteases, such as human leukocyte elastase, which is involved in inflammatory processes. By inhibiting these enzymes, benzoxazinones can exert anti-inflammatory effects. In the context of cancer, certain benzoxazinones have shown cytotoxic activity, potentially through the induction of apoptosis. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute programmed cell death.
Data Presentation
Table 1: Proposed Synthesis of 1-Bromo-2,3-dimethoxy-9H-xanthen-9-one - Representative Data
| Step | Reaction | Reagents and Conditions (Analogous) | Product | Yield (%) | Purity |
| 1 | Ullmann Condensation | 2-Bromobenzoic acid, 2-hydroxyphenol, CuI (10 mol%), K₂CO₃ (2 eq.), DMF, 140 °C, 24h | 2-(2-Hydroxyphenoxy)-5-bromo-3,4-dimethoxybenzoic acid | 60-80 | >95% (by NMR) |
| 2 | Intramolecular Cyclization | Polyphosphoric acid (PPA), 120 °C, 4h | 1-Bromo-2,3-dimethoxy-9H-xanthen-9-one | 70-90 | >98% (by HPLC) |
Table 2: Proposed Synthesis of 8-Bromo-6,7-dimethoxy-2-phenylquinazolin-4(3H)-one - Representative Data
| Step | Reaction | Reagents and Conditions (Analogous) | Product | Yield (%) | Purity |
| 1 | Amide Coupling | 2-Aminobenzamide, EDC (1.2 eq.), HOBt (1.1 eq.), DIPEA (2.5 eq.), DMF, rt, 24h | N-(2-Carbamoylphenyl)-5-bromo-2,3-dimethoxybenzamide | 75-90 | >95% (by NMR) |
| 2 | Intramolecular Cyclization | NaOH (aq.), Reflux, 6h | 8-Bromo-6,7-dimethoxy-2-phenylquinazolin-4(3H)-one | 80-95 | >98% (by HPLC) |
Table 3: Proposed Synthesis of 5-Bromo-6,7-dimethoxy-2-phenyl-4H-benzo[d][1][11]oxazin-4-one - Representative Data
| Step | Reaction | Reagents and Conditions (Analogous) | Product | Yield (%) | Purity |
| 1 | N-Acylation | Anthranilic acid, Thionyl chloride, Pyridine, DCM, 0 °C to rt, 12h | N-(5-Bromo-2,3-dimethoxybenzoyl)anthranilic acid | 85-95 | >95% (by NMR) |
| 2 | Cyclodehydration | Acetic anhydride, Reflux, 3h | 5-Bromo-6,7-dimethoxy-2-phenyl-4H-benzo[d][1][11]oxazin-4-one | 80-90 | >98% (by HPLC) |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-2,3-dimethoxy-9H-xanthen-9-one
Step 1: Ullmann Condensation to form 2-(2-Hydroxyphenoxy)-5-bromo-3,4-dimethoxybenzoic acid
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), 2-hydroxyphenol (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask under the inert atmosphere.
-
Add copper(I) iodide (0.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 140 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl (aq.).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Step 2: Intramolecular Friedel-Crafts Acylation to form 1-Bromo-2,3-dimethoxy-9H-xanthen-9-one
-
Place the purified diaryl ether from Step 1 into a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the diaryl ether).
-
Heat the mixture with stirring at 120 °C for 4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral.
-
Dry the solid under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure xanthone.
Protocol 2: Synthesis of 8-Bromo-6,7-dimethoxy-2-phenylquinazolin-4(3H)-one
Step 1: Amide Coupling to form N-(2-Carbamoylphenyl)-5-bromo-2,3-dimethoxybenzamide
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 2-aminobenzamide (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide.
Step 2: Intramolecular Cyclization to form 8-Bromo-6,7-dimethoxy-2-phenylquinazolin-4(3H)-one
-
Suspend the purified amide from Step 1 in a 2 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and neutralize with 2 M HCl (aq.) until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to obtain the quinazolinone.
Protocol 3: Synthesis of 5-Bromo-6,7-dimethoxy-2-phenyl-4H-benzo[d][1][11]oxazin-4-one
Step 1: N-Acylation to form N-(5-Bromo-2,3-dimethoxybenzoyl)anthranilic acid
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add thionyl chloride (1.5 eq.) and a catalytic amount of DMF.
-
Reflux the mixture for 2 hours to form the acid chloride.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve anthranilic acid (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Add the solution of anthranilic acid dropwise to the cold acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (aq.), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-acyl anthranilic acid.
Step 2: Cyclodehydration to form 5-Bromo-6,7-dimethoxy-2-phenyl-4H-benzo[d][1][11]oxazin-4-one
-
Dissolve the N-acyl anthranilic acid from Step 1 in acetic anhydride.
-
Heat the solution to reflux for 3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Stir until the excess acetic anhydride has hydrolyzed.
-
Collect the precipitated solid by filtration, wash with water, and then with a cold solution of sodium bicarbonate.
-
Dry the crude product under vacuum and recrystallize from a suitable solvent to obtain the pure benzoxazinone.
Visualizations
Caption: Proposed synthetic route for a brominated dimethoxyxanthone.
Caption: Proposed synthetic route for a brominated dimethoxyquinazolinone.
Caption: Inhibition of EGFR signaling by quinazolinone derivatives.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Xanthone Derivatives: Synthesis, Mechanisms, and Future Prospects_Chemicalbook [chemicalbook.com]
- 5. Synthesis and in vitro antitumor activities of xanthone derivatives containing 1,4-disubstituted-1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [repository.lib.umassd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 5-Bromo-2,3-dimethoxybenzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-dimethoxybenzoic acid is a substituted aromatic carboxylic acid that holds potential as a versatile building block in medicinal chemistry. Its structure, featuring a bromine atom and two methoxy groups on the phenyl ring, offers multiple avenues for chemical modification. The carboxylic acid moiety can be readily converted into amides and esters, while the bromine atom serves as a handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling.
The 2,3-dimethoxybenzoyl scaffold has been identified in molecules exhibiting antibacterial and antioxidant properties.[1] This suggests that derivatives of this compound could be explored for the development of novel therapeutic agents in various disease areas, including infectious diseases and conditions associated with oxidative stress. This document provides detailed protocols for the synthesis of key derivatives of this compound and summarizes the biological activities of structurally related compounds to guide future research.
Data Presentation: Biological Activity of Structurally Related Benzamide Derivatives
Direct biological activity data for derivatives of this compound is limited in the current literature. However, studies on other substituted benzamides demonstrate their potential as biologically active molecules. The following table summarizes the anticancer activity of structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against various non-small cell lung cancer (NSCLC) cell lines to illustrate the potential of this class of compounds.
| Compound ID | Target | Cell Line | IC₅₀ (µM) |
| C9 | FGFR1 | NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 | ||
| NCI-H226 | 2.31 ± 0.41 | ||
| NCI-H460 | 2.14 ± 0.36 | ||
| NCI-H1703 | 1.85 ± 0.32 |
Data from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, demonstrating the potential of similar structures.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound based on established methods for structurally similar compounds. Optimization may be required for specific substrates.
Protocol 1: Synthesis of N-Aryl Amide Derivatives via Amide Coupling
This protocol describes a standard procedure for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Caption: Generalized workflow for N-Aryl Amide Synthesis.
Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification
This protocol provides a general method for the acid-catalyzed esterification of this compound.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the product by column chromatography or recrystallization.
Caption: Generalized workflow for Fischer Esterification.
Protocol 3: Synthesis of Bi-aryl Derivatives via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide with a boronic acid.
Materials:
-
Amide or ester derivative of this compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the this compound derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized workflow for Suzuki-Miyaura Coupling.
Potential Signaling Pathway Modulation
Derivatives of various benzoic acids have been shown to interact with multiple signaling pathways implicated in diseases like cancer. For instance, some benzamides act as inhibitors of receptor tyrosine kinases such as FGFR1. Inhibition of such kinases can block downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Caption: Hypothetical inhibition of a growth factor signaling pathway.
References
Application Notes and Protocols: 5-Bromo-2,3-dimethoxybenzoic Acid in the Total Synthesis of Steganone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,3-dimethoxybenzoic acid is a versatile and highly functionalized aromatic building block crucial for the synthesis of complex natural products. Its specific substitution pattern, featuring a bromine atom for facile coupling reactions and two methoxy groups that influence reactivity and provide key structural elements, makes it an ideal starting material for the stereoselective synthesis of lignans. This application note details the use of a derivative of this compound in the total synthesis of the antileukemic natural product, (±)-steganone. The key transformation involves a modified Ullmann biaryl coupling to construct the sterically hindered dibenzocyclooctadiene core of the target molecule.
Introduction
Steganone is a dibenzocyclooctadiene lignan lactone that, along with its analogues like steganacin, has demonstrated significant antileukemic activity. The core structure of these natural products features a highly strained eight-membered ring and a biaryl bond, presenting a considerable synthetic challenge. The strategic use of pre-functionalized aromatic precursors is paramount for an efficient and convergent synthesis. This compound serves as a valuable precursor to one of the key aromatic fragments required for the synthesis of steganone, providing the necessary methoxy substitution pattern found in the natural product.
Overall Synthetic Strategy
The total synthesis of (±)-steganone, as developed by Ziegler, Fowler, and Sinha, employs a convergent approach. The key step is the modified Ullmann coupling of two specifically functionalized aromatic rings to form the central biaryl bond and the eight-membered ring precursor. One of these coupling partners, a substituted iodotoluene, is derived from precursors that can be prepared from this compound. The subsequent steps involve cyclization to form the lactone ring and final functional group manipulations to yield the target natural product.
Diagram of the Overall Synthetic Workflow
Caption: Synthetic workflow for (±)-steganone.
Key Experimental Protocols
The pivotal step in this synthesis is the copper-promoted biaryl coupling of an iodo-dimethoxytoluene derivative with a bromo-piperonal derivative. The following protocols are adapted from the Ziegler synthesis.
Protocol 1: Preparation of the Biaryl Ether Precursor (A Key Ullmann Coupling Step)
This protocol outlines the general conditions for the modified Ullmann reaction used to construct the biaryl linkage.
Materials:
-
Aryl Halide 1 (e.g., a derivative of 6-bromopiperonal)
-
Aryl Halide 2 (e.g., a derivative of 2,3-dimethoxy-5-iodotoluene)
-
Copper powder (activated)
-
Pyridine
-
Anhydrous, degassed solvent (e.g., DMF or toluene)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add activated copper powder.
-
Under a nitrogen atmosphere, add the anhydrous, degassed solvent, followed by pyridine.
-
Add Aryl Halide 1 and Aryl Halide 2 to the reaction mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the copper salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Cyclization and Lactone Formation
Following the successful biaryl coupling, the resulting intermediate undergoes a series of transformations to construct the lactone ring of steganone. This typically involves intramolecular cyclization.
Materials:
-
Biaryl intermediate from Protocol 1
-
Appropriate reagents for cyclization (e.g., acid or base catalysts)
-
Anhydrous solvent
Procedure:
-
Dissolve the biaryl intermediate in an anhydrous solvent in a flame-dried flask under a nitrogen atmosphere.
-
Add the cyclization reagent (e.g., a Lewis acid or a base) at the appropriate temperature (this may require cooling).
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction appropriately (e.g., with water or a saturated aqueous solution).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the cyclized lactone.
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the synthesis of (±)-steganone.
| Step | Starting Material(s) | Product | Reagents and Conditions | Yield (%) |
| Biaryl Coupling | 6-Bromopiperonal derivative and 2,3-dimethoxy-5-iodotoluene derivative | Coupled biaryl intermediate | Cu powder, pyridine, reflux | ~50-60% |
| Lactone Formation & Elaboration | Coupled biaryl intermediate | (±)-Steganone and Isosteganone mixture | 1. Formalin, KOH2. Jones reagent | ~50% |
| Isomerization | Isosteganone | (±)-Steganone | Refluxing xylene | High |
Signaling Pathway and Logical Relationships
The synthesis of steganone relies on a logical sequence of reactions to build the complex molecular architecture. The core logic revolves around the strategic formation of the biaryl bond, which then enables the construction of the strained eight-membered ring and the lactone moiety.
Diagram of Synthetic Logic
Caption: Logical flow of the steganone synthesis.
Conclusion
The total synthesis of (±)-steganone highlights the strategic importance of well-chosen starting materials like derivatives of this compound. The functional group handles on this precursor allow for its elaboration into a key coupling partner for the crucial biaryl bond formation. The protocols and strategies outlined here provide a framework for the synthesis of other complex lignans and biaryl-containing natural products, demonstrating the utility of this versatile building block in modern organic synthesis and drug discovery.
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromo-2,3-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction is particularly valuable in drug discovery and development for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.[3][4] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 5-Bromo-2,3-dimethoxybenzoic acid with various arylboronic acids.
This compound is a useful building block, and its derivatization via Suzuki-Miyaura coupling allows for the synthesis of a diverse range of substituted biphenyl-2,3-dimethoxybenzoic acids. The presence of two electron-donating methoxy groups on the aromatic ring can influence the reactivity of the aryl bromide, making the careful selection of catalyst, ligand, and reaction conditions crucial for a successful outcome.[5]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7] A palladium(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (this compound). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid, a step that is facilitated by a base. Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[8]
Data Presentation: Typical Reaction Conditions
The selection of the palladium catalyst, base, and solvent system is critical for achieving high yields in the Suzuki-Miyaura coupling of this compound. The following table summarizes common conditions that can be adapted for this substrate based on protocols for similar electron-rich aryl bromides.[9][10][11]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 80-95 |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2-4 | High |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1-2 | >95 |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temp | 12 | ~95 |
Note: Yields are illustrative and based on couplings with similar substrates. Optimization for specific arylboronic acids is recommended.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are general and may require optimization for specific substrates and scales.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling reaction.[11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask or Schlenk flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.[12]
Protocol 2: Rapid Procedure using Pd(dppf)Cl₂
This protocol is suitable for achieving a high yield in a shorter reaction time.[9][10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Water
-
Hydrochloric acid (1M)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DME to the flask, followed by the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction to 80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and acidify with 1M HCl to precipitate the product.
-
Isolate the product by filtration, followed by washing with water and drying.
-
Further purification can be achieved by chromatography if necessary.[9]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). The electron-donating methoxy groups in this compound can make oxidative addition, the rate-limiting step, more challenging.[5]
-
Side Reactions: Common side reactions include protodeboronation of the boronic acid and homocoupling of the boronic acid. To minimize protodeboronation, ensure anhydrous conditions and consider using a boronic ester, which is more stable.[5]
-
Catalyst Decomposition: If the palladium catalyst decomposes to form palladium black, this can lead to a loss of catalytic activity. Ensure proper degassing of the reaction mixture and use stable precatalysts if available.[13]
By following these protocols and considering the optimization strategies, the Suzuki-Miyaura coupling of this compound can be a reliable and efficient method for the synthesis of a wide array of biaryl compounds for applications in research and development.
References
- 1. fishersci.se [fishersci.se]
- 2. benchchem.com [benchchem.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2,3-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-2,3-dimethoxybenzoic acid. This versatile building block is a valuable starting material for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies described herein facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of substituted biaryl, alkynyl, and arylamine derivatives.
The presence of the dimethoxy and carboxylic acid functionalities on the aromatic ring makes this compound an attractive substrate for creating novel compounds with potential therapeutic applications. Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of such molecules due to their broad functional group tolerance and reliable reactivity.[1][2]
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative reaction conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. These conditions are based on established protocols for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2-3) | Toluene/H₂O (4:1) | 90-100 | 12-18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2-3) | K₃PO₄ (2-3) | 1,4-Dioxane | 100 | 12-16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (10:1) | 80 | 16-24 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (3) | Toluene | 110 | 12-18 | 80-90 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | NaOtBu (1.5-2) | Toluene | 100-110 | 16-24 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18-24 | 70-80 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3) | LHMDS (1.5) | THF | 65 | 12-18 | 75-85 |
| 4 | Benzophenone imine | Pd(OAc)₂ (2) / RuPhos (4) | NaOtBu (2) | Toluene | 100 | 16-24 | 80-90 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (3) | DMF | 80 | 4-6 | 85-95 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (3) | THF | RT - 50 | 12-24 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | i-Pr₂NEt (3) | Toluene | 70-80 | 6-12 | 80-90 |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) / CuI (4) | Piperidine (3) | Acetonitrile | 60 | 8-14 | 85-95 |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key cross-coupling reactions of this compound.
Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O 4:1)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Equip the flask with a condenser and a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation between this compound and a primary or secondary amine.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.5-2 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In an inert atmosphere (glovebox) or a flame-dried Schlenk tube, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Add the base to the reaction vessel.
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]
-
Add the anhydrous solvent via syringe.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with water and acidify with 1 M HCl to pH ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
Protocol for Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Piperidine, 2-3 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[6]
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Acidify the aqueous layer with 1 M HCl to pH ~2-3 and re-extract with the organic solvent.
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylbenzoic acid derivative.
Mandatory Visualizations
The following diagrams illustrate the generalized experimental workflow and the catalytic cycles for the described cross-coupling reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[5][8]
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.[7]
References
- 1. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Amide Coupling Reactions of 5-Bromo-2,3-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the amide coupling of 5-Bromo-2,3-dimethoxybenzoic acid, a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors. The following protocols for HATU and EDC/HOBt mediated coupling reactions are presented as robust starting points for synthesis and may require optimization for specific amine substrates and reaction scales.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of the carboxylic acid moiety allows for the formation of amide bonds, a critical linkage in a vast array of pharmaceuticals. Amide coupling reactions are fundamental transformations in drug discovery, enabling the systematic modification of lead compounds to explore structure-activity relationships (SAR). This document outlines common and effective protocols for coupling this compound with primary and secondary amines using standard coupling reagents.
Data Presentation: Amide Coupling Reaction Parameters
The following tables summarize typical reaction conditions and expected outcomes for amide coupling reactions. As specific data for this compound is not widely published, the data presented is based on general protocols and reactions with structurally similar substituted benzoic acids. Optimization is recommended for each specific substrate pairing.
Table 1: HATU-Mediated Amide Coupling Reactions
| Entry | Amine Type | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Aromatic (Primary) | HATU (1.2 eq) | DIPEA (2.5 eq) | DMF | RT | 2-6 | 80-95 |
| 2 | Aliphatic (Primary) | HATU (1.2 eq) | DIPEA (2.5 eq) | DMF | RT | 1-4 | 85-98 |
| 3 | Aromatic (Secondary) | HATU (1.5 eq) | DIPEA (3.0 eq) | DMF | 50 | 12-24 | 60-80 |
| 4 | Aliphatic (Secondary) | HATU (1.5 eq) | DIPEA (3.0 eq) | DMF | RT | 4-8 | 75-90 |
Table 2: EDC/HOBt-Mediated Amide Coupling Reactions
| Entry | Amine Type | Coupling Reagents | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Aromatic (Primary) | EDC (1.5 eq), HOBt (1.2 eq) | DIPEA (2.5 eq) | DMF/DCM | RT | 12-24 | 70-90 |
| 2 | Aliphatic (Primary) | EDC (1.5 eq), HOBt (1.2 eq) | DIPEA (2.5 eq) | DCM | RT | 8-16 | 75-95 |
| 3 | Aromatic (Secondary) | EDC (2.0 eq), HOBt (1.5 eq) | DIPEA (3.0 eq) | DMF | 60 | 24-48 | 50-75 |
| 4 | Aliphatic (Secondary) | EDC (1.8 eq), HOBt (1.5 eq) | DIPEA (2.5 eq) | DCM | RT | 12-24 | 65-85 |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 to 0.5 M concentration).
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.1 - 1.5 eq) portion-wise to the stirred solution. The reaction mixture may change color.
-
Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
This protocol provides a general method for the amide coupling of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.0 - 1.2 eq), and the amine (1.0 - 1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0 - 3.0 eq) to the solution.
-
Add EDC hydrochloride (1.2 - 1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final amide product.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis of amides from this compound and a representative signaling pathway where such derivatives may act as inhibitors.
Application Notes and Protocols for the Esterification of 5-Bromo-2,3-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the esterification of 5-bromo-2,3-dimethoxybenzoic acid, a key chemical transformation for synthesizing derivatives with potential applications in pharmaceutical research and drug development. The protocols detail the widely used Fischer-Speier esterification method and an alternative approach using thionyl chloride.
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its derivatives, particularly esters, are of significant interest in medicinal chemistry. The ester functional group can modulate a compound's lipophilicity, membrane permeability, and metabolic stability, which are critical pharmacokinetic properties in drug design. Brominated aromatic compounds are known to possess a range of pharmacological activities, and derivatives of benzoic acid have been investigated for their potential as anticancer agents and enzyme inhibitors.
Data Presentation
The following table summarizes typical quantitative data for the Fischer esterification of benzoic acid derivatives with various alcohols. It is important to note that yields and reaction times are dependent on the specific substrate, reaction scale, purity of reagents, and efficiency of the work-up and purification procedures. Optimization may be required for the esterification of this compound.
| Ester Product | Alcohol | Catalyst | Reaction Time (hours) | Temperature | Typical Yield (%) |
| Methyl Ester | Methanol | Conc. H₂SO₄ | 4 - 6 | Reflux (~65°C) | 85 - 95 |
| Ethyl Ester | Ethanol | Conc. H₂SO₄ | 6 - 8 | Reflux (~78°C) | 80 - 90 |
| Butyl Ester | Butanol | Conc. H₂SO₄ | 15 (microwave) | 130°C | ~98[1] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-Bromo-2,3-dimethoxybenzoate via Fischer Esterification
This protocol describes the synthesis of the methyl ester using the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2]
Materials:
-
This compound
-
Anhydrous Methanol (serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will also serve as the solvent.[3]
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.[3]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete (as indicated by TLC, showing consumption of the starting material), allow the mixture to cool to room temperature.[3]
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.[3]
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 5-bromo-2,3-dimethoxybenzoate.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to afford the pure product.[3]
Protocol 2: Synthesis of Methyl 5-Bromo-2,3-dimethoxybenzoate using Thionyl Chloride
This alternative method involves the conversion of the carboxylic acid to an acid chloride, which then reacts with the alcohol to form the ester. This method is often faster and can be used for less reactive carboxylic acids.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq) in an anhydrous solvent, slowly add thionyl chloride (2.0-3.0 eq) at room temperature.
-
Reflux: Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.
-
Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride.
-
Ester Formation: Cool the reaction mixture in an ice bath and slowly add anhydrous methanol.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify by recrystallization or column chromatography.
Potential Applications in Drug Development
Derivatives of benzoic acid have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. Substituted methyl benzoates have been investigated for their anticancer properties. The esters of this compound could be explored for similar activities.
The ester functional group can act as a prodrug moiety, improving the pharmacokinetic profile of a parent drug.[4] Esterase enzymes within the body can hydrolyze the ester to release the active carboxylic acid. This approach is particularly relevant for compounds targeting intracellular components.
Visualizations
References
Application of 5-Bromo-2,3-dimethoxybenzoic Acid in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a central focus in modern drug discovery. Substituted benzoic acids serve as versatile scaffolds in medicinal chemistry due to their synthetic tractability and ability to form key interactions within the ATP-binding site of kinases. 5-Bromo-2,3-dimethoxybenzoic acid is a valuable starting material for the synthesis of novel kinase inhibitors. The presence of the bromine atom provides a handle for various cross-coupling reactions, enabling the exploration of diverse chemical space. The 2,3-dimethoxy substitution pattern influences the molecule's conformation and electronic properties, which can be exploited to achieve potency and selectivity for specific kinase targets.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the design and synthesis of potential kinase inhibitors, with a focus on targeting pathways such as the Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades.
Data Presentation
While specific quantitative data for kinase inhibitors directly derived from this compound is not extensively available in the public domain, the following table summarizes the biological activity of structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent FGFR1 inhibitors. This data serves as a strong rationale for the potential of this compound as a scaffold for novel kinase inhibitors.
Table 1: Anticancer Activity of Structurally Related Benzamide Derivatives against NSCLC Cell Lines with FGFR1 Amplification
| Compound ID | Target Kinase | Cell Line | IC₅₀ (µM)[1] |
| C9 | FGFR1 | NCI-H520 | 1.36 ± 0.27 |
| C9 | FGFR1 | NCI-H1581 | 1.25 ± 0.23 |
| C9 | FGFR1 | NCI-H226 | 2.31 ± 0.41 |
| C9 | FGFR1 | NCI-H460 | 2.14 ± 0.36 |
| C9 | FGFR1 | NCI-H1703 | 1.85 ± 0.32 |
Experimental Protocols
The following protocols describe the synthesis of N-aryl benzamide derivatives from this compound, a key step in the development of many kinase inhibitors.
Protocol 1: Synthesis of N-Aryl Amide Derivatives via Amide Coupling
This protocol outlines a general procedure for the synthesis of N-aryl amides from this compound and various anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 3,5-dimethoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired substituted aniline (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl benzamide.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target protein kinase.
Materials:
-
Purified recombinant target kinase (e.g., FGFR1, JAK2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White opaque 96-well or 384-well plates
-
Multimode plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the diluted inhibitor, and the kinase substrate.
-
Add the target kinase enzyme to the wells and incubate for a predetermined time at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30 °C for a specified duration (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from this compound and the general workflow for their development.
Caption: Simplified FGFR Signaling Pathway.
Caption: Overview of the JAK/STAT Signaling Pathway.
Caption: General workflow for developing kinase inhibitors.
References
Application Notes and Protocols for the Synthesis of Substituted Benzamides from 5-Bromo-2,3-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of substituted benzamides from 5-bromo-2,3-dimethoxybenzoic acid, a versatile starting material in medicinal chemistry. The protocols outlined below are based on established amide coupling techniques and can be adapted for the synthesis of a diverse library of benzamide derivatives for screening and lead optimization in drug discovery programs.
Application Notes
Substituted benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The structural motif of this compound offers several points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the dimethoxy-substituted phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Derivatives of structurally similar benzoic acids have shown potential as:
-
Anticancer Agents: Many benzamide derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[4][5][6][7][8] The mechanism of action can vary, including the inhibition of key enzymes such as kinases or interference with cellular processes like apoptosis.[3][6][8]
-
Antimicrobial Agents: The benzamide core is present in a number of compounds with antibacterial and antifungal properties.[1][2]
-
Dopamine D2 Receptor Ligands: Certain substituted benzamides have been synthesized and evaluated as high-affinity ligands for dopamine D2 receptors, which are important targets in the central nervous system.[9]
The synthesis of a library of novel benzamides from this compound allows for the exploration of structure-activity relationships (SAR) and the potential identification of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
Experimental Protocols
Two primary protocols for the synthesis of substituted benzamides from this compound are provided below. Protocol 1 involves the formation of an acyl chloride intermediate, which is a classic and effective method for activating the carboxylic acid. Protocol 2 describes a direct amide coupling using common coupling reagents, which offers a milder and often more convenient one-pot procedure.
Protocol 1: Acyl Chloride Mediated Amide Synthesis
This protocol is a robust method suitable for a wide range of primary and secondary amines. The initial conversion of the carboxylic acid to the more reactive acyl chloride ensures efficient amide bond formation.
Step 1: Synthesis of 5-Bromo-2,3-dimethoxybenzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM or toluene to the flask.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. Alternatively, if using oxalyl chloride (1.5-2.0 eq), add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (typically 40°C for DCM or 110°C for toluene) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromo-2,3-dimethoxybenzoyl chloride as a solid or oil. This intermediate is typically used in the next step without further purification.
-
Step 2: Amide Bond Formation
-
Materials:
-
Crude 5-Bromo-2,3-dimethoxybenzoyl chloride
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
-
Procedure:
-
In a separate flask under an inert atmosphere, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as TEA or DIPEA (2.0-3.0 eq) in anhydrous DCM or THF.
-
Cool the amine solution to 0°C using an ice bath.
-
Dissolve the crude 5-bromo-2,3-dimethoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM or THF.
-
Slowly add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted benzamide.
-
Protocol 2: Direct Amide Coupling using HATU
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent that often provides high yields and minimizes side reactions.
-
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
HATU (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the final substituted benzamide.
-
Data Presentation
The following table presents representative data for the synthesis of various substituted benzamides from this compound using the protocols described above. Please note that reaction times and yields are dependent on the specific amine used and may require optimization.
| Entry | Amine | Coupling Protocol | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Protocol 1 | 4 | 88 |
| 2 | Aniline | Protocol 2 (HATU) | 12 | 75 |
| 3 | Morpholine | Protocol 1 | 3 | 92 |
| 4 | (S)-1-Ethylpyrrolidin-2-methylamine | Protocol 1 | 6 | 85[9] |
| 5 | Cyclohexylamine | Protocol 2 (HATU) | 8 | 81 |
| 6 | 4-Fluoroaniline | Protocol 2 (HATU) | 16 | 72 |
Visualizations
Reaction Pathway Diagram
Caption: General synthetic pathways for substituted benzamides.
Experimental Workflow Diagram
Caption: General laboratory workflow for benzamide synthesis.
References
- 1. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2,3-dimethoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2,3-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The best method depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in a sample of crude this compound?
A2: Potential impurities can originate from the starting materials and side reactions during synthesis. Common impurities may include unreacted 2,3-dimethoxybenzoic acid, regioisomers formed during bromination, and residual solvents from the reaction or workup.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be effectively assessed using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by determining the melting point. A sharp melting point close to the literature value indicates high purity.
Q4: My purified this compound is discolored. What could be the cause?
A4: Discoloration, often a yellowish or brownish tint, can be due to the presence of trace impurities or degradation products. Recrystallization, potentially with the addition of activated charcoal, can often remove these colored impurities.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Low or No Crystal Formation | - The chosen solvent is not suitable (the compound is too soluble).- Too much solvent was used.- The solution is supersaturated. | - Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Product "Oils Out" | - The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving.- High concentration of impurities depressing the melting point. | - Use a lower boiling point solvent or a mixed solvent system.- Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. |
| Low Yield of Purified Product | - A significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration. | - Cool the filtrate in an ice bath to maximize crystal precipitation.- Concentrate the mother liquor to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Crystals are still impure | - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent did not effectively discriminate between the product and impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization using a different solvent system. |
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product and Impurities | - The eluent system is not optimal (too polar or not polar enough). | - Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] |
| Product Tailing on the Column | - The acidic nature of the carboxylic acid group can lead to strong interactions with the silica gel. | - Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress this interaction.[1] |
| Low Recovery of Product | - The product is strongly adsorbed to the silica gel and does not elute with the chosen solvent system. | - Gradually increase the polarity of the eluent (gradient elution). |
Acid-Base Extraction
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of Product After Extraction | - The pH of the aqueous layer was not sufficiently basic or acidic to fully convert the compound to its salt or back to its neutral form.- Insufficient mixing of the organic and aqueous phases. | - Check the pH of the aqueous layer after each extraction step and adjust as necessary.- Invert the separatory funnel gently but thoroughly multiple times, venting frequently.[1] |
| Emulsion Formation | - An emulsion has formed at the interface of the organic and aqueous layers, trapping the product. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.[1] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require screening. Based on the purification of similar compounds, an ethanol/water mixture is a good starting point.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel into a clean Erlenmeyer flask.
-
Precipitation: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
TLC developing chamber
-
Mobile phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (e.g., 1%) is a good starting point.
-
Sample of purified this compound dissolved in a suitable solvent (e.g., ethyl acetate or dichloromethane)
-
UV lamp (254 nm)
Procedure:
-
Preparation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Close the chamber and let it saturate for 10-15 minutes.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry.
-
Analysis: Visualize the spots under a UV lamp. A single spot indicates a likely pure compound. The Rf value can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Protocol 3: Acid-Base Extraction
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Concentrated hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude product in the organic solvent in a separatory funnel.
-
Extraction: Add the saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake, venting frequently to release any pressure. Allow the layers to separate. The deprotonated 5-bromo-2,3-dimethoxybenzoate will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2), at which point the purified this compound will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Data Presentation
Table 1: Purity and Yield Data for Purification of a Related Compound (2-bromo-5-methoxybenzoic acid)
| Purification Method | Solvent/Eluent | Yield | Purity (by HPLC) | Reference |
| Recrystallization | Ethanol | 93.4% | 99.1% | [2] |
| Recrystallization | Methanol | 92.7% | 99.2% | [2] |
Note: This data is for a structurally similar compound and should be used as a general guideline. Optimal conditions for this compound may vary.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for TLC analysis of this compound.
Caption: Workflow for the acid-base extraction of this compound.
References
Technical Support Center: Optimizing the Bromination of 2,3-Dimethoxybenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize the electrophilic bromination of 2,3-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the bromination of 2,3-dimethoxybenzoic acid?
A1: The major product is predicted to be 5-bromo-2,3-dimethoxybenzoic acid . The two methoxy (-OCH₃) groups are strong activating, ortho-para directors. The carboxylic acid (-COOH) group is a deactivating, meta-director. The powerful activating effects of the methoxy groups dominate the reaction's regioselectivity. The C5 position is para to the C3-methoxy group and meta to the C2-methoxy group, making it electronically favorable. The C6 position, while ortho to the C2-methoxy group, is sterically hindered by the adjacent carboxylic acid.
Q2: What are the most common brominating agents and solvents for this type of reaction?
A2: Common reagents for brominating activated aromatic rings include:
-
N-Bromosuccinimide (NBS): Often used in solvents like N,N-Dimethylformamide (DMF) or acetonitrile for milder, more selective bromination.[1]
-
Molecular Bromine (Br₂): Typically used in solvents like glacial acetic acid or dioxane. This method is often more reactive and may require careful control to avoid over-bromination.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., a hexane/ethyl acetate mixture) to track the consumption of the starting material and the formation of the product. This helps prevent the formation of di-brominated byproducts by allowing you to stop the reaction at the optimal time.[4]
Q4: What are the primary safety concerns?
A4: Both molecular bromine and N-Bromosuccinimide are toxic and corrosive.
-
Molecular Bromine (Br₂): Is highly volatile and toxic upon inhalation. Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): Is a lachrymator and irritant. Avoid inhalation of the powder and contact with skin and eyes.
-
Solvents: Acetic acid is corrosive. Handle all chemicals according to their Safety Data Sheet (SDS).
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause: Inactive reagents, particularly the brominating agent. NBS can decompose over time.
-
Solution: Use a freshly opened bottle of NBS or recrystallize it before use. Ensure other reagents and solvents are anhydrous if the procedure requires it.
-
Possible Cause: Suboptimal reaction temperature. The reaction may be too slow at low temperatures or lead to side reactions if too high.
-
Solution: Carefully control the temperature. For highly activated substrates, reactions are often run at or below room temperature to improve selectivity and yield.
-
Possible Cause: Insufficient reaction time.
-
Solution: Monitor the reaction closely using TLC. If the starting material is still present after the recommended time, consider extending the reaction duration while continuing to monitor.
Problem 2: Formation of multiple products (isomers).
-
Possible Cause: The reaction conditions (e.g., high temperature, highly reactive brominating agent) are not selective enough.
-
Solution: Switch to a milder brominating agent like NBS instead of molecular bromine.[1] Running the reaction at a lower temperature can also significantly improve regioselectivity.
-
Possible Cause: The choice of solvent may influence the selectivity of the reaction.
-
Solution: Experiment with different solvents. Polar aprotic solvents like DMF or acetonitrile with NBS can offer different selectivity compared to bromine in acetic acid.
Problem 3: Significant amount of di-brominated byproduct is formed.
-
Possible Cause: Use of excess brominating agent.
-
Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. Adding the reagent slowly or in portions can help maintain a low concentration and reduce the chance of a second bromination.[4]
-
Possible Cause: Reaction allowed to proceed for too long.
-
Solution: Stop the reaction as soon as TLC analysis indicates the complete consumption of the starting material. Over-running the reaction can lead to the slow formation of di-brominated species.[3]
Problem 4: Difficulty purifying the final product.
-
Possible Cause: The product has similar polarity to the starting material or byproducts, making separation by column chromatography difficult.
-
Solution: Recrystallization is often an effective purification method for crystalline solids like benzoic acid derivatives.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find optimal conditions for crystallization.
-
Possible Cause: The product is partially soluble in the aqueous phase during workup.
-
Solution: During liquid-liquid extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and improve extraction efficiency into the organic layer.[5]
Data Presentation
The choice of reagents and conditions significantly impacts the outcome of aromatic bromination. The following table provides a general comparison based on literature for similar activated systems.
| Parameter | Condition A: NBS / DMF | Condition B: Br₂ / Acetic Acid | Expected Outcome & Considerations |
| Reagent | N-Bromosuccinimide | Molecular Bromine | NBS is generally milder and more selective, reducing the risk of over-bromination.[1] Br₂ is more reactive and may require lower temperatures for control.[3] |
| Solvent | N,N-Dimethylformamide | Glacial Acetic Acid | DMF is a polar aprotic solvent that can facilitate the reaction with NBS. Acetic acid is a common protic solvent for reactions with elemental bromine.[1][3] |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Lower temperatures generally favor higher regioselectivity and minimize byproduct formation for activated rings. |
| Selectivity | Generally Higher | Potentially Lower | The less reactive electrophile generated from NBS often leads to better control and fewer isomeric byproducts. |
| Side Reactions | Lower risk of di-bromination | Higher risk of di-bromination and other side reactions if not carefully controlled.[3] |
Experimental Protocols
Protocol: Synthesis of this compound using NBS
This protocol is a representative procedure based on common methodologies for brominating activated aromatic compounds.[1]
-
Preparation: To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in N,N-Dimethylformamide (DMF, approx. 0.5 M solution), cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC. Let the reaction warm to room temperature and stir for an additional 2-4 hours or until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a flask containing ice water. If a precipitate forms, collect it by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: Predicted reaction pathway for the bromination of 2,3-dimethoxybenzoic acid.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common bromination reaction issues.
Key Parameter Relationships
Caption: Interrelationship of key parameters affecting reaction outcomes.
References
- 1. scielo.br [scielo.br]
- 2. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 3. WO1993002036A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2,3-dimethoxybenzoic acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers improve the yield and purity of 5-Bromo-2,3-dimethoxybenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most direct method is the electrophilic bromination of 2,3-dimethoxybenzoic acid. This reaction leverages the activating, ortho, para-directing effects of the two methoxy groups, which strongly favor substitution at the C5 position (para to one methoxy group and ortho to the other, while being meta to the deactivating carboxyl group). N-Bromosuccinimide (NBS) in a suitable solvent is a common reagent for this transformation, as it offers good selectivity and milder reaction conditions compared to liquid bromine.
Q2: My bromination reaction is resulting in a low yield. What are the potential causes and how can I fix them?
A2: Low yields in this synthesis can typically be traced to several key factors: incomplete reaction, formation of side products, or loss of product during workup and purification. The following table summarizes common issues and their solutions.
Table 1: Troubleshooting Low Yield in Bromination Reactions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivated brominating agent (e.g., old NBS).- Steric hindrance slowing the reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[1]- Cautiously increase the reaction time or temperature.- Use a fresh batch of the brominating agent.- Consider adding a catalytic amount of a strong acid like H₂SO₄ to accelerate the reaction.[1] |
| Formation of Isomers | - Reaction conditions are too harsh, leading to a loss of regioselectivity.- The directing effects of the substituents are not sufficiently controlling the outcome. | - Perform the reaction at a lower temperature (e.g., 0-5 °C).[1]- Use a less polar solvent to decrease the reactivity of the electrophile.- N-Bromosuccinimide (NBS) generally offers higher selectivity than Br₂. |
| Di-bromination | - The stoichiometry of the brominating agent is too high.- The mono-brominated product is still highly activated towards further bromination. | - Use a precise stoichiometric amount (1.0-1.05 equivalents) of the brominating agent.[1]- Add the brominating agent portion-wise or as a solution via a dropping funnel to maintain a low concentration.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Product Degradation | - Strong acidic conditions or high temperatures are causing decomposition.- The presence of oxidizing impurities. | - Use the mildest effective reaction conditions.- Ensure all reagents and solvents are pure.- Neutralize the reaction mixture promptly during workup to remove corrosive reagents. |
Q3: I see multiple spots on my TLC plate. How can I manage the formation of byproducts?
A3: The primary byproduct of concern is the di-brominated species (3,5-dibromo-2,4-dimethoxybenzoic acid). To minimize its formation, precise control over stoichiometry is crucial. Using 1.0 to 1.05 equivalents of the brominating agent is recommended.[1] If byproducts still form, purification by column chromatography or selective recrystallization is necessary. Esterifying the crude acid mixture can facilitate separation by distillation, after which the purified ester is hydrolyzed back to the acid.[2]
Q4: Which brominating agent is best for this synthesis?
A4: While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for substrates like methoxybenzoic acids. It is a solid, easier to handle, and often provides better regioselectivity, leading to higher purity of the desired product. In some patented methods for similar compounds, a combination of a bromide source (like KBr) and an oxidant, or reagents like dibromohydantoin, have been used to achieve high yields.[1]
Table 2: Comparison of Bromination Conditions for Methoxybenzoic Acids
| Starting Material | Brominating Agent | Catalyst / Solvent | Temp. | Time | Yield | Purity | Reference |
| m-Methoxybenzoic acid | N-Bromosuccinimide | H₂SO₄ / Dichloromethane | 25-30°C | 3h | 93.4% | 99.1% | [1] |
| m-Methoxybenzoic acid | Dibromohydantoin | H₂SO₄ / Dichloromethane | 25-30°C | 3h | 93.6% | 99.4% | [1] |
| 2,4-Difluorobenzoic acid | Dibromohydantoin | H₂SO₄ | 20-25°C | 9h | 77% | 99.5% | [2] |
| 2,4-Difluorobenzoic acid | N-Bromosuccinimide | H₂SO₄ | 15-20°C | 8h | 80% | 99.7% | [2] |
Q5: What is the most effective method for purifying the final product?
A5: Recrystallization is the most common and effective method for purifying the final product. Solvents such as ethanol, methanol, or an ethanol/water mixture are often effective.[1] If isomeric impurities are present and difficult to remove by recrystallization, conversion of the crude acid to its methyl or ethyl ester may be beneficial. The ester, being more volatile and less polar, can be purified by distillation or column chromatography, followed by hydrolysis to yield the pure acid.[2]
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow and a decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Suzuki Coupling with Electron-Rich Aryl Bromides
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the challenges of coupling electron-rich aryl bromides.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of electron-rich aryl bromides in a question-and-answer format, providing actionable solutions.
Question: My Suzuki coupling reaction with an electron-rich aryl bromide is resulting in a low yield or failing completely. What are the likely causes and how can I improve it?
Answer:
Low yields or reaction failure with electron-rich aryl bromides are common and often stem from the slow rate of the oxidative addition step, which is electronically disfavored by the electron-donating groups on the aryl bromide. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot the problem:
-
Evaluate the Catalyst System: The choice of palladium catalyst and, more importantly, the ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective for these challenging substrates.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, which are known to accelerate the oxidative addition of electron-rich aryl halides. Buchwald ligands such as SPhos and XPhos are excellent candidates. Pre-formed catalysts incorporating these ligands can also be highly effective.
-
-
Optimize the Base and Solvent: The base and solvent system is crucial for the transmetalation step and the overall reaction rate. An inappropriate combination can lead to poor results.
-
Recommendation: The choice of base is often solvent-dependent. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ can be effective.[1] In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ may be necessary. It is highly recommended to screen a few different bases to find the optimal one for your specific substrate combination.
-
-
Ensure a Strictly Inert Atmosphere: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Thoroughly degassing the solvent and purging the reaction vessel is crucial.
-
-
Consider Side Reactions: Common side reactions that consume starting materials and reduce the yield include protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the aryl bromide.
-
Recommendation: To minimize protodeboronation, consider using more stable boronic acid derivatives like MIDA boronates. For dehalogenation, which can be caused by a hydride source, screen different non-hydridic bases and use high-purity, anhydrous solvents.
-
-
Check Reagent Quality: The purity of the aryl bromide, boronic acid, base, and solvents is paramount for a successful reaction.
-
Recommendation: Use freshly purified reagents and high-purity, anhydrous solvents.
-
Question: I am observing a significant amount of homocoupling product from my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction. To minimize this unwanted side reaction:
-
Rigorous Degassing: Ensure your solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere to minimize oxygen levels.
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species to avoid an excess of Pd(II) at the start of the reaction.
-
Controlled Addition of Reagents: In some cases, the slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.
Question: My starting aryl bromide is being consumed, but I am not seeing the desired product. What is likely happening?
Answer:
If the aryl bromide is being consumed without the formation of the desired product, dehalogenation is a likely side reaction. This occurs when a hydride source is present in the reaction mixture. Potential sources of hydrides include certain bases or impurities in the solvent. To address this:
-
Screen Different Bases: Switch to a non-hydridic base.
-
Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity.
Frequently Asked Questions (FAQs)
Q1: What are the best catalysts for coupling electron-rich aryl bromides?
A1: For electron-rich aryl bromides, the most effective catalysts are typically formed in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. Buchwald ligands such as SPhos, XPhos, and RuPhos are highly recommended as they are known to promote the challenging oxidative addition step.
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical and depends on the solvent and substrates. For many Suzuki couplings with electron-rich aryl bromides, inorganic bases are preferred. A good starting point is to screen bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. The optimal base will need to be determined empirically for your specific system.
Q3: Is water necessary for the Suzuki coupling reaction?
A3: While many Suzuki coupling reactions are performed in biphasic solvent systems containing water, it is not always a requirement. Anhydrous conditions with a soluble base like Cs₂CO₃ in a solvent like dioxane can also be very effective. In some cases, the presence of a small amount of water is necessary for reactions using inorganic bases like K₃PO₄ to ensure their solubility and activity.
Q4: How do I properly set up a Suzuki coupling reaction to ensure an inert atmosphere?
A4: To set up a reaction under an inert atmosphere, you should use Schlenk line techniques or a glovebox. A common laboratory procedure involves adding the solid reagents to a flask, sealing it with a septum, and then alternating between vacuum and backfilling with an inert gas (argon or nitrogen) several times. The degassed solvent is then added via syringe.[1]
Data Presentation
Table 1: Effect of Different Bases on the Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
| 4 | NaOH | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 1 | ~70 |
| 5 | KOH | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 1 | ~70-90 |
Data synthesized from multiple sources for comparative purposes.
Table 2: Qualitative Comparison of Ligands for Suzuki Coupling of Electron-Rich Aryl Bromides
| Ligand | General Performance with Electron-Rich Aryl Bromides | Key Features |
| PPh₃ | Often low to moderate yields. | Standard, inexpensive ligand. May require higher temperatures. |
| SPhos | Generally high to excellent yields. | Bulky, electron-rich Buchwald ligand. Promotes oxidative addition. |
| XPhos | Generally high to excellent yields. | Bulky, electron-rich Buchwald ligand. Effective for sterically hindered substrates. |
| RuPhos | Good to high yields. | Buchwald ligand, often effective for a broad range of substrates. |
| PCy₃ | Can be effective, but performance varies. | Electron-rich, bulky trialkylphosphine ligand. |
This table provides a qualitative summary based on literature reports.
Experimental Protocols
Protocol 1: General Procedure for Screening Bases in the Suzuki Coupling of an Electron-Rich Aryl Bromide
This protocol outlines a general method for screening different bases to optimize the reaction conditions.
Materials:
-
Electron-rich aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (3.0 mmol)
-
Degassed 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a series of reaction vials, add the electron-rich aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and palladium catalyst (0.03 mmol).
-
To each vial, add one of the bases to be screened (3.0 mmol).
-
Seal the vials and place them in a reaction block. Purge the vials with an inert gas.
-
Add the degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to each vial via syringe.
-
Heat the reaction mixtures to 90 °C with vigorous stirring.
-
Monitor the progress of the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Upon completion, cool the reaction mixtures to room temperature.
-
Work-up: Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product of each reaction by ¹H NMR or GC-MS to determine the conversion and yield.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide
This is a general procedure that may require optimization for specific substrates.
Materials:
-
Electron-rich aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane)
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the electron-rich aryl bromide, arylboronic acid, palladium catalyst, ligand, and base under a counterflow of inert gas.[1]
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: A general experimental workflow for a Suzuki coupling reaction.
References
Preventing decarboxylation of 5-Bromo-2,3-dimethoxybenzoic acid
Welcome to the technical support center for 5-Bromo-2,3-dimethoxybenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted decarboxylation of this valuable reagent during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of the undesired byproduct, 1-bromo-2,3-dimethoxybenzene. This side reaction can significantly reduce the yield of your desired product and complicate purification.
Q2: Under what conditions is this compound prone to decarboxylation?
Several factors can promote the decarboxylation of substituted benzoic acids:
-
Strongly Acidic or Basic Conditions: Both extremes of pH can catalyze the removal of the carboxyl group.
-
Presence of Metal Catalysts: Certain transition metals, such as copper, silver, and palladium, can facilitate decarboxylation, particularly at elevated temperatures. This is a critical consideration in cross-coupling reactions.
-
Solvent Choice: The polarity and boiling point of the solvent can influence the rate of decarboxylation, especially in heated reactions.
Q3: How can I minimize decarboxylation during my reaction?
To prevent decarboxylation, consider the following strategies:
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Temperature Control: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate.
-
pH Management: Avoid strongly acidic or basic conditions if possible. Use milder bases or buffer systems where appropriate.
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Careful Catalyst Selection: In metal-catalyzed reactions, choose catalysts and ligands known to favor the desired transformation over decarboxylation. For instance, in Suzuki couplings, highly active phosphine ligands may allow for lower reaction temperatures.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to degradation.
Q4: What are the recommended storage and handling conditions for this compound to ensure its stability?
To maintain the integrity of this compound, adhere to the following storage and handling guidelines:
-
Storage: Keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.
-
Handling: Avoid breathing dust. Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Problem 1: Low yield of desired product and presence of a major, less polar byproduct in a high-temperature reaction.
-
Possible Cause: Thermal decarboxylation of this compound.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Screen Solvents: If possible, experiment with a lower-boiling point solvent that is compatible with your reaction chemistry.
-
Optimize Catalyst Loading: In catalyzed reactions, a more efficient catalyst might allow for a reduction in temperature.
-
Problem 2: Significant decarboxylation observed during a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Ullmann).
-
Possible Cause: The catalyst system and/or reaction conditions are promoting decarboxylation.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening: Test different catalyst/ligand combinations. For example, in Suzuki couplings, bulky, electron-rich phosphine ligands can often facilitate the reaction at lower temperatures.
-
Base Selection: The choice of base can be critical. Screen milder bases (e.g., K₃PO₄, Cs₂CO₃ instead of stronger bases like NaOtBu) to see if this reduces decarboxylation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the decarboxylated byproduct.
-
Data Presentation
While specific kinetic data for the decarboxylation of this compound is not extensively published, the following table provides a general overview of factors influencing the stability of substituted benzoic acids.
| Factor | Condition Favoring Stability | Condition Promoting Decarboxylation |
| Temperature | Ambient to moderate temperatures (< 100°C) | High temperatures (> 150°C) |
| pH | Neutral to mildly acidic/basic | Strongly acidic or strongly basic |
| Catalysts | Absence of transition metals | Presence of Cu, Ag, Pd salts |
| Atmosphere | Inert (Nitrogen, Argon) | Oxidative (Air) |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimal Decarboxylation
This protocol utilizes a common coupling agent and is designed to be performed at room temperature to minimize the risk of thermal decarboxylation.
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve this compound and the amine in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Suzuki Coupling with Reduced Risk of Decarboxylation
This protocol employs a highly active palladium catalyst that can facilitate the reaction at a lower temperature than traditional Suzuki coupling conditions.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Degassed 1,4-dioxane and water (4:1)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction to 80-90°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General pathway of decarboxylation.
Caption: A logical workflow for troubleshooting unwanted decarboxylation.
Technical Support Center: Catalyst Selection for Suzuki Coupling of 5-Bromo-2,3-dimethoxybenzoic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling of 5-Bromo-2,3-dimethoxybenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound considered a challenging reaction?
A1: The Suzuki coupling of this substrate is challenging due to a combination of electronic, steric, and functional group effects:
-
Electronic Properties : The two methoxy groups are electron-donating, which enriches the aryl ring with electron density. This can slow down the rate-limiting oxidative addition step of the palladium catalyst to the carbon-bromine bond.[1][2][3]
-
Steric Hindrance : The methoxy group at the C2 position, ortho to the bromine, creates significant steric hindrance, which can impede the approach of the bulky palladium catalyst.[3]
-
Carboxylic Acid Group : The carboxylic acid is acidic and will be deprotonated by the base used in the reaction. The resulting carboxylate can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4]
Q2: What is the best starting point for catalyst selection for this substrate?
A2: For challenging substrates that are both electron-rich and sterically hindered, standard catalysts like Pd(PPh₃)₄ may be insufficient.[5][6] A more robust system is required. Excellent starting points include:
-
Bulky, Electron-Rich Phosphine Ligands : These are considered the "gold standard" for difficult couplings as they accelerate both oxidative addition and reductive elimination.[1][5] Commonly used systems involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a ligand such as SPhos, XPhos, or RuPhos (Buchwald ligands).[5]
-
Robust Precatalysts : Air-stable precatalysts that efficiently generate the active Pd(0) species in situ are highly effective.[1] A versatile and widely used option for difficult couplings is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[7][8]
Q3: How does the carboxylic acid functional group affect the reaction conditions?
A3: The acidic proton of the carboxylic acid will react with the base. Therefore, at least one additional equivalent of base must be added to the reaction mixture to account for this.[4] As mentioned, the resulting carboxylate can also chelate with the palladium catalyst, potentially slowing the reaction. If catalyst inhibition is suspected, switching from a Pd(II) precatalyst to a Pd(0) source (e.g., Pd(PPh₃)₄) or protecting the carboxylic acid as an ester prior to coupling are viable strategies.[4]
Q4: Which base and solvent system is most effective for this type of Suzuki coupling?
A4: The choice of base and solvent is critical for success.
-
Base : A moderately strong base is often required. Potassium phosphate (K₃PO₄) is a widely effective and robust choice for many challenging Suzuki couplings.[5][9] Cesium carbonate (Cs₂CO₃) is also an excellent option due to its higher solubility in organic solvents.[5] It is always advisable to screen a few bases to determine the optimal choice.[5]
-
Solvent : Anhydrous, degassed aprotic solvents are typically used. Common choices include 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in the presence of a small amount of water (e.g., a 4:1 or 10:1 ratio of organic solvent to water).[1][5][10] The presence of water can be crucial for the solubility and efficacy of the inorganic base.[3]
Q5: What are the most common side reactions, and how can they be minimized?
A5: Several side reactions can reduce the yield of the desired product:
-
Dehalogenation : This is the replacement of the bromine atom with a hydrogen atom.[11] It can be promoted by high temperatures and certain bases or solvents. To minimize it, try lowering the reaction temperature or screening different bases and solvents.[11]
-
Protodeboronation : This is the replacement of the boronic acid group on the coupling partner with a hydrogen atom.[1] This side reaction is often exacerbated by strong bases and the presence of water.[9] Using a milder base or employing a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[9][12]
-
Homocoupling : This is the undesired coupling of two boronic acid molecules.[1] The primary cause is the presence of oxygen in the reaction mixture.[10] Rigorous degassing of all solvents and maintaining a strict inert (nitrogen or argon) atmosphere is essential to prevent this.[10]
Troubleshooting Guides
Problem 1: Low to No Product Yield
Low yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[10]
Caption: Troubleshooting workflow for low product yield.[10]
Problem 2: Significant Dehalogenation or Protodeboronation
These side reactions compete with the desired cross-coupling, consuming starting materials.
| Side Reaction | Primary Causes | Recommended Solutions | Citations |
| Dehalogenation | • High reaction temperature• Prolonged reaction time• Base or solvent acting as a hydride source | • Reduce reaction temperature by 10-20 °C.• Monitor the reaction closely and stop it upon consumption of starting material.• Screen alternative bases or solvents. | [1][11] |
| Protodeboronation | • Unstable boronic acid (e.g., some heteroaryl boronic acids)• Presence of excess water and/or strong base | • Use the corresponding boronic acid pinacol ester, which is more robust.• Use a milder base such as K₂CO₃ or KF.• Minimize the amount of water in the reaction. | [1][9][12] |
Data Presentation: Recommended Catalyst Systems
Direct experimental data for the Suzuki coupling of this compound is limited. The table below summarizes effective catalyst systems reported for analogous challenging substrates (electron-rich, sterically hindered aryl bromides) and serves as an excellent starting point for optimization.
| Catalyst Precursor | Ligand | Base | Solvent System | Temp (°C) | Typical Time (h) | Observations | Citations |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 2-12 | Highly effective for hindered and electron-rich systems. | [5][12] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT-80 | 12-24 | Powerful system, can often run at lower temperatures. | [6][13] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ or Cs₂CO₃ | DME or Dioxane/H₂O | 80-90 | 2-18 | A robust and versatile precatalyst for a wide range of substrates. | [7][8] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1-6 | Excellent for particularly challenging couplings requiring high activity. | [5][6] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point and should be optimized for scale and specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst System (e.g., Pd(OAc)₂ with SPhos, or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., Anhydrous, powdered K₃PO₄) (3.0 equiv)
-
Solvent (Anhydrous, degassed 1,4-Dioxane and Water, 4:1 ratio)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).[9]
-
Catalyst Addition : In the same flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a precatalyst like Pd(dppf)Cl₂, add it directly (2-5 mol%).
-
Degassing : Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[5][10]
-
Solvent Addition : Add the degassed solvent mixture (Dioxane/Water 4:1) via syringe. The final concentration of the aryl bromide should be around 0.1 M.[14]
-
Reaction : Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
-
Purification : Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Caption: Logical workflow for catalyst system selection and optimization.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Removal of impurities from 5-Bromo-2,3-dimethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2,3-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as 2,3-dimethoxybenzoic acid or an earlier precursor like o-vanillin.
-
Intermediates: For instance, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, if the synthesis involves a methylation step after bromination.
-
Isomeric Byproducts: Other brominated isomers of 2,3-dimethoxybenzoic acid may form during the bromination step.
-
Over-brominated Products: Formation of di-bromo species can occur if the reaction conditions are not carefully controlled.
-
Residual Solvents: Solvents used in the synthesis and purification process (e.g., acetic acid, dichloromethane, ethanol).
-
Inorganic Salts: Byproducts from reagents used in the synthesis, such as sodium acetate.
Q2: Which purification techniques are most effective for removing impurities from this compound?
A2: The most common and effective purification methods are recrystallization and column chromatography. An initial aqueous workup or acid-base extraction can also be beneficial for removing certain types of impurities.[1] The choice of method depends on the nature and quantity of the impurities present.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process.[2] By comparing the TLC profile of your crude material with the purified fractions against a reference standard, you can assess the removal of impurities. A single spot for the purified product indicates a high degree of purity.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the recrystallization solvent.
-
Possible Cause: The chosen solvent may not be suitable for dissolving this compound, even when heated.
-
Solution: Consult solubility data for structurally similar compounds. Benzoic acids are generally more soluble in polar organic solvents like ethanol, methanol, or ethyl acetate than in nonpolar solvents like hexanes.[3][4] You may need to use a solvent mixture to achieve the desired solubility characteristics.
Problem: The product "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound or its impurities, causing it to melt rather than dissolve.
-
Solution 1: Choose a solvent with a lower boiling point.
-
Possible Cause 2: The presence of a significant amount of impurities can lower the melting point of the mixture.[1]
-
Solution 2: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.
-
Possible Cause 3: The solution is too concentrated.
-
Solution 3: Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.
Problem: Low recovery of the purified product.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Possible Cause 2: The solution was not cooled sufficiently to allow for maximum crystallization.
-
Solution 2: After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize the yield of crystals.[5]
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause 1: The chosen solvent system (eluent) does not have the optimal polarity to effectively separate the components.
-
Solution 1: Use TLC to screen for an appropriate solvent system. A good starting point for benzoic acid derivatives is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[1] The ideal system should give your target compound an Rf value of approximately 0.2-0.4.
-
Possible Cause 2: "Tailing" of the spot for the acidic compound on the silica gel column.
-
Solution 2: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid group and improve the peak shape.[1][2]
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. Ethanol, methanol, or a mixture of ethanol and water are often good choices for benzoic acid derivatives.[6]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any remaining solvent.
Data Presentation: Recrystallization Solvent Screening (Illustrative)
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | High | Moderate | Small Needles |
| Methanol | High | High | Poor |
| Ethyl Acetate | Moderate | Low | Good Prisms |
| Hexane | Insoluble | Insoluble | N/A |
| Ethanol/Water (80:20) | High | Low | Well-formed Plates |
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5% acetic acid.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Data Presentation: Example TLC Analysis
| Compound | Mobile Phase (Hexane:Ethyl Acetate:Acetic Acid, 70:30:0.5) | Rf Value |
| 2,3-dimethoxybenzoic acid | Hexane:Ethyl Acetate:Acetic Acid (70:30:0.5) | ~ 0.5 |
| This compound | Hexane:Ethyl Acetate:Acetic Acid (70:30:0.5) | ~ 0.4 |
| Isomeric byproduct | Hexane:Ethyl Acetate:Acetic Acid (70:30:0.5) | ~ 0.35 |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Navigating the Purification of 5-Bromo-2,3-dimethoxybenzoic Acid: A Technical Support Guide
For researchers engaged in the synthesis and purification of pharmaceutical intermediates and fine chemicals, the recrystallization of 5-Bromo-2,3-dimethoxybenzoic acid is a critical step to ensure the purity of the final compound. This technical support center provides a comprehensive guide, including troubleshooting advice and frequently asked questions, to facilitate a successful purification process.
Troubleshooting Common Recrystallization Issues
This guide addresses specific challenges that may arise during the recrystallization of this compound, offering potential causes and actionable solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Solution(s) |
| No Crystal Formation Upon Cooling | The solution is not supersaturated; too much solvent was used. | Reheat the solution to boiling and evaporate a portion of the solvent to concentrate the solute. Allow the solution to cool slowly again. |
| The cooling process is too rapid. | Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. | |
| High concentration of impurities inhibiting crystal nucleation. | Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. | |
| Low Yield of Purified Crystals | An excessive amount of solvent was used, leaving a significant portion of the product in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve. | Always use an ice-cold solvent to wash the collected crystals. | |
| "Oiling Out" - Formation of an Oil Instead of Crystals | The crude material has a high concentration of impurities, lowering the melting point of the mixture. | Consider purifying the crude material by another method, such as column chromatography, before recrystallization. |
| The solution is too concentrated, causing the solute to come out of solution at a temperature above its melting point. | Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly. | |
| The solution was cooled too quickly. | Allow the solution to cool at a slower rate to provide sufficient time for an ordered crystal lattice to form. | |
| Colored Crystals After Recrystallization | The presence of colored impurities in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can also adsorb some of the desired product. |
| The compound may have partially decomposed due to prolonged heating. | Minimize the time the solution is kept at a high temperature. |
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Deionized water (if using a mixed solvent system)
-
Activated charcoal (optional)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (Büchner funnel, filter flask, vacuum source, filter paper)
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on the principle of "like dissolves like," polar solvents such as ethanol or methanol are good starting points for recrystallizing the polar this compound. A mixed solvent system, like ethanol/water, can also be effective. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath for 15-30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals thoroughly to remove any remaining solvent.
Below is a visual representation of the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? A1: While a specific experimental value is not consistently reported, the melting point of a pure compound should be sharp. For comparison, the melting point of the related compound 5-Bromo-2,3-dimethoxybenzaldehyde is reported to be in the range of 81-84 °C. A broad melting range for your recrystallized product indicates the presence of impurities.
Q2: How can I determine the best solvent for recrystallization without prior data? A2: Small-scale solubility tests are recommended. Place a small amount of your crude product into several test tubes and add a few drops of different solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate) at room temperature and then with heating. An ideal solvent will dissolve the compound when hot but not when cold.
Q3: Is it possible to recover more product from the mother liquor? A3: Yes, you can often obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor to increase the concentration of the dissolved product and then cooling the solution again. However, this second crop may be less pure than the first.
Q4: What is the logical process for troubleshooting when my recrystallization fails? A4: The following decision tree can help guide your troubleshooting efforts.
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of 5-Bromo-2,3-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of pharmaceutical intermediates like 5-Bromo-2,3-dimethoxybenzoic acid. The choice of HPLC method is critical for resolving the main compound from potential impurities, ensuring the quality and consistency of the final product. This guide provides a comparative overview of two reversed-phase HPLC methods, offering insights into their performance based on common practices for the analysis of substituted benzoic acids.[1][2]
Comparison of HPLC Methods for Purity Analysis
The following table outlines two distinct HPLC methods for the purity determination of this compound. Method 1 employs a standard C18 column with an isocratic elution, suitable for routine quality control. Method 2 utilizes a column with a smaller particle size for higher resolution, coupled with a gradient elution to effectively separate a wider range of potential impurities.
| Parameter | Method 1: Standard C18 Analysis | Method 2: High-Resolution C18 Analysis |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 2.6 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 55% B | Gradient: 40-95% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 10 µL | 5 µL |
| Expected Performance | Good for routine purity checks with known impurities. | Superior separation of closely eluting impurities and complex samples.[3] |
Experimental Protocols
Detailed methodologies for each of the compared HPLC methods are provided below. These protocols are a starting point and may require optimization based on the specific instrumentation and impurity profile of the sample.
Method 1: Standard C18 Analysis Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Carefully add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Final Mobile Phase: Prepare a mixture of 45% Mobile Phase A and 55% Mobile Phase B. Degas the solution for at least 15 minutes.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.
-
Filter both solutions through a 0.45 µm syringe filter before injection.[4]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters specified in the comparison table for Method 1.
-
Equilibrate the C18, 5 µm, 4.6 x 150 mm column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
Method 2: High-Resolution C18 Analysis Protocol
-
Mobile Phase Preparation:
-
Standard and Sample Preparation:
-
Follow the same procedure as described in Method 1, preparing the solutions at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Ensure all solutions are filtered through a 0.45 µm syringe filter.[4]
-
-
Chromatographic Conditions:
-
Configure the HPLC system according to the gradient conditions outlined in the comparison table for Method 2.
-
Install the C18, 2.6 µm, 4.6 x 100 mm column and equilibrate with the initial mobile phase composition (40% B) until the baseline is stable.
-
Execute the gradient elution for the analysis of the standard and sample solutions.
-
Logical Workflow for HPLC Analysis
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound, from sample preparation to data analysis and reporting.
Caption: Workflow for HPLC Purity Analysis.
This guide provides a framework for the HPLC analysis of this compound, comparing two methods to suit different analytical needs. The choice between an isocratic and a gradient method will depend on the complexity of the sample and the required resolution. For routine analysis of known purity, the isocratic method is efficient, while the gradient method is superior for samples with unknown or closely related impurities.
References
- 1. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2-Bromo-5-methoxybenzoic acid | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-brominated benzoic acid isomers. The position of the bromine atom on the benzoic acid ring significantly influences the molecule's acidity and reactivity in common organic transformations, including esterification and palladium-catalyzed cross-coupling reactions. Understanding these differences is crucial for designing synthetic routes and developing new pharmaceutical agents. This document summarizes key reactivity parameters, provides detailed experimental protocols for their assessment, and visualizes the underlying chemical principles.
Physicochemical Properties and Acidity
The electronic and steric effects imparted by the bromine substituent directly impact the acidity of the carboxylic acid group. The pKa values of the three isomers, a measure of their acidity, are presented below. A lower pKa value indicates a stronger acid.
Table 1: Physicochemical Properties of Brominated Benzoic Acid Isomers
| Property | 2-Bromobenzoic Acid (ortho) | 3-Bromobenzoic Acid (meta) | 4-Bromobenzoic Acid (para) | Benzoic Acid (Reference) |
| Structure | ||||
| pKa (in water at 25°C) | 2.85[1] | 3.86[1] | 3.97[1] | 4.20[1] |
Analysis of Acidity Trends:
-
2-Bromobenzoic Acid: The ortho isomer is the most acidic of the three. This is attributed to the "ortho effect," a combination of steric and electronic factors. The bulky bromine atom at the ortho position forces the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance stabilization of the carboxylate anion with the ring, thereby increasing its acidity.
-
3-Bromobenzoic Acid: The meta isomer is more acidic than benzoic acid. At the meta position, the electron-withdrawing inductive effect (-I) of the bromine atom is the dominant factor, which stabilizes the resulting benzoate anion.
-
4-Bromobenzoic Acid: The para isomer is also more acidic than benzoic acid due to the electron-withdrawing nature of the bromine atom.
To quantify the electronic influence of substituents on the reactivity of aromatic compounds, the Hammett equation is often employed. The Hammett substituent constants, σ (sigma), provide a measure of the electronic effect of a substituent at the meta and para positions.
Table 2: Hammett Substituent Constants (σ) for the Bromo Group
| Substituent Constant | Value |
| σ_meta_ | +0.39 |
| σ_para_ | +0.23 |
A positive σ value indicates an electron-withdrawing effect. The larger positive value for the meta position reflects a stronger inductive effect compared to the para position, where the electron-donating resonance effect (+M) of the bromine atom partially counteracts its inductive effect.
Comparative Reactivity in Organic Synthesis
The positional isomerism of the bromo substituent also dictates the reactivity of these compounds in key synthetic transformations.
Fischer-Speier Esterification
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reactivity of the brominated benzoic acid isomers in this reaction is influenced by both electronic and steric factors.
Expected Reactivity Trend: 4-Bromobenzoic acid ≈ 3-Bromobenzoic acid > 2-Bromobenzoic acid
-
Electronic Effects: The electron-withdrawing nature of the bromine atom in the meta and para positions is expected to have a minor influence on the rate of esterification.
-
Steric Effects: The ortho-bromo group in 2-bromobenzoic acid presents significant steric hindrance to the incoming alcohol, which is expected to decrease the rate of esterification compared to the meta and para isomers.
Table 3: Hypothetical Comparative Data for Fischer Esterification with Methanol
| Isomer | Expected Relative Rate | Expected Yield (%) |
| 2-Bromobenzoic Acid | Slowest | Lower |
| 3-Bromobenzoic Acid | Faster | High |
| 4-Bromobenzoic Acid | Fastest | High |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For brominated benzoic acids, the reactivity is primarily influenced by the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond.
Reactivity Trend: 4-Bromobenzoic acid > 3-Bromobenzoic acid >> 2-Bromobenzoic acid
-
Electronic Effects: The electronic nature of the substituent has a less pronounced effect on the rate of Suzuki coupling compared to steric factors.
-
Steric Effects: The ortho-bromo group in 2-bromobenzoic acid sterically hinders the approach of the bulky palladium catalyst, significantly slowing down the rate-determining oxidative addition step. This can lead to lower yields and may require more forcing reaction conditions or specialized catalyst systems.
Table 4: Comparative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Isomer | Catalyst System | Reaction Conditions | Yield (%) |
| 2-Bromobenzoic Acid | Pd(OAc)₂ / SPhos | Toluene/H₂O, 100°C, 18h | Lower (Expected) |
| 3-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] | H₂O, RT, 1.5h | 97[2] |
| 4-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] | H₂O, RT, 1.5h | >98[3] |
Experimental Protocols
The following are generalized experimental protocols for comparing the reactivity of the brominated benzoic acid isomers.
Protocol 1: Comparative Fischer-Speier Esterification
Objective: To compare the relative rates of esterification of 2-, 3-, and 4-bromobenzoic acid with methanol.
Materials:
-
2-Bromobenzoic acid
-
3-Bromobenzoic acid
-
4-Bromobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Reaction flasks, reflux condensers, magnetic stirrers, heating mantles
-
TLC plates and developing chamber
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Set up three identical reaction flasks, each containing one of the brominated benzoic acid isomers (e.g., 1.0 mmol).
-
To each flask, add an excess of anhydrous methanol (e.g., 10 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).
-
Heat the mixtures to reflux with stirring.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by withdrawing a small aliquot, quenching with saturated sodium bicarbonate solution, extracting with an organic solvent, and analyzing the organic layer by TLC, GC, or HPLC to determine the ratio of starting material to product.
-
After a set reaction time (e.g., 4 hours), cool the reaction mixtures to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the products by column chromatography if necessary and determine the isolated yields.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
Objective: To compare the reactivity and yields of 2-, 3-, and 4-bromobenzoic acid in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
2-Bromobenzoic acid
-
3-Bromobenzoic acid
-
4-Bromobenzoic acid
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [PdCl₂(NH₂CH₂COOH)₂])
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessels, magnetic stirrers, heating equipment
-
TLC plates and developing chamber
-
LC-MS or GC-MS for product analysis
Procedure:
-
In three separate reaction vessels, combine each brominated benzoic acid isomer (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq).
-
Purge each vessel with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent system.
-
Heat the reaction mixtures to a specified temperature (e.g., 90°C) with vigorous stirring.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Upon completion (or after a set reaction time), cool the mixtures to room temperature.
-
Perform an aqueous workup by diluting with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography to obtain the desired biaryl carboxylic acids and determine the isolated yields.
Visualizations
Caption: Workflow for comparative Fischer esterification of brominated benzoic acid isomers.
Caption: Workflow for comparative Suzuki-Miyaura coupling of brominated benzoic acid isomers.
Caption: Factors influencing the reactivity of brominated benzoic acid isomers.
References
Acidity of Substituted Benzoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The acidity of a molecule, quantified by its pKa value, is a fundamental physicochemical property that governs its behavior in various chemical and biological systems. For researchers in drug development and other scientific fields, a thorough understanding of how molecular structure influences acidity is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of the acidity of substituted benzoic acids, supported by experimental data and detailed protocols.
Introduction to Benzoic Acid Acidity
Benzoic acid is a weak organic acid with a pKa of approximately 4.20.[1][2][3] The acidity of its carboxyl group can be significantly altered by the presence of substituents on the benzene ring. These substituents can either increase or decrease the acidity by influencing the stability of the benzoate conjugate base through a combination of electronic and steric effects.
Electron-withdrawing groups (EWGs) tend to increase acidity by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it.[4] Conversely, electron-donating groups (EDGs) decrease acidity by intensifying the negative charge on the carboxylate, making the conjugate base less stable.[2] The position of the substituent (ortho, meta, or para) also plays a crucial role in determining the magnitude of these effects.
Comparative pKa Data of Substituted Benzoic Acids
The following table summarizes the experimental pKa values for a range of substituted benzoic acids, categorized by the electronic nature and position of the substituent.
| Substituent | Position | Substituent Type | pKa |
| -H | - | - | 4.20[1][5] |
| -CH₃ | ortho | Electron-Donating | 3.91[6] |
| -CH₃ | meta | Electron-Donating | 4.27[7][8] |
| -CH₃ | para | Electron-Donating | 4.36[9][10] |
| -NO₂ | ortho | Electron-Withdrawing | 2.17 |
| -NO₂ | meta | Electron-Withdrawing | 3.45 |
| -NO₂ | para | Electron-Withdrawing | 3.44 |
| -Cl | ortho | Electron-Withdrawing | 2.89[11][12] |
| -Cl | meta | Electron-Withdrawing | 3.81[13] |
| -Cl | para | Electron-Withdrawing | 3.98[14] |
| -OH | ortho | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | 2.97[5] |
| -OH | meta | Electron-Withdrawing (Inductive) | 4.06[5] |
| -OH | para | Electron-Donating (Resonance) | 4.54[15] |
| -OCH₃ | ortho | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | 4.1 |
| -OCH₃ | meta | Electron-Withdrawing (Inductive) | 4.09 |
| -OCH₃ | para | Electron-Donating (Resonance) | 4.47 |
| -NH₂ | ortho | Electron-Donating | 4.78[5] |
| -NH₂ | meta | Electron-Donating | 4.55[5] |
| -NH₂ | para | Electron-Donating | 4.85[4][16] |
Understanding Substituent Effects
The acidity of substituted benzoic acids is primarily governed by the interplay of inductive and resonance effects, as well as steric effects, particularly from ortho substituents (the "ortho effect").
Electronic Effects
-
Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond. Electronegative substituents exert a negative inductive effect (-I), withdrawing electron density and increasing acidity. Alkyl groups typically have a positive inductive effect (+I), donating electron density and decreasing acidity.
-
Resonance Effect (R or M): This effect involves the delocalization of π electrons through a conjugated system. Electron-withdrawing groups with multiple bonds (e.g., -NO₂) exhibit a negative resonance effect (-R), pulling electron density from the ring and increasing acidity. Substituents with lone pairs (e.g., -OH, -OCH₃, -NH₂) can donate electron density to the ring through a positive resonance effect (+R), which decreases acidity.
The following diagram illustrates the logical relationship between these electronic effects and the resulting acidity of the substituted benzoic acid.
Caption: Relationship between substituent type, electronic effects, conjugate base stability, and the acidity of benzoic acid.
The Ortho Effect
Interestingly, most ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing. This phenomenon, known as the "ortho effect," is believed to be a combination of steric and electronic factors. The ortho substituent can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The following is a detailed protocol for the determination of the pKa of a substituted benzoic acid using potentiometric titration.
Materials and Equipment
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Substituted benzoic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl)
-
Deionized water
-
Ethanol (if the sample is not readily soluble in water)
Experimental Workflow
Caption: Workflow for the determination of pKa by potentiometric titration.
Step-by-Step Procedure
-
Preparation of Solutions:
-
Accurately weigh a known amount of the substituted benzoic acid and dissolve it in a known volume of deionized water to prepare a standard solution (e.g., 0.01 M). If the acid is not soluble in water, a co-solvent like ethanol can be used, but it's important to note that this will affect the pKa value.
-
Prepare a standardized solution of a strong base, such as 0.1 M NaOH.
-
To maintain a constant ionic strength during the titration, a salt such as KCl can be added to the acid solution.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the sample.
-
-
Titration:
-
Pipette a precise volume (e.g., 50.0 mL) of the substituted benzoic acid solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated glass electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Record the initial pH of the solution.
-
Begin adding the standardized NaOH solution from the burette in small, known increments (e.g., 0.5 mL or 1.0 mL).
-
After each addition, allow the solution to stir and the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, decrease the volume of the increments to obtain more data points around the equivalence point.
-
Continue the titration well past the equivalence point until the pH of the solution plateaus.
-
-
Data Analysis:
-
Plot a graph of the measured pH (y-axis) against the volume of NaOH added (x-axis). This will generate a titration curve.
-
Determine the equivalence point of the titration, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
Determine the volume of NaOH added at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).
-
The pKa of the substituted benzoic acid is equal to the pH of the solution at the half-equivalence point.
-
Conclusion
The acidity of benzoic acid can be finely tuned through the strategic placement of various substituents on the aromatic ring. A comprehensive understanding of how these substituents modulate the pKa value through electronic and steric effects is essential for scientists in diverse fields, particularly in drug design and development. The experimental determination of pKa, for which a detailed potentiometric titration protocol has been provided, remains a critical step in characterizing new chemical entities. The data and methodologies presented in this guide offer a valuable resource for researchers working with substituted benzoic acids.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 3. library.gwu.edu [library.gwu.edu]
- 4. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. global.oup.com [global.oup.com]
- 6. o-Toluic acid CAS#: 118-90-1 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. grokipedia.com [grokipedia.com]
- 11. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 13. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of 5-Bromo-2,3-dimethoxybenzoic Acid and 5-Iodo-2,3-dimethoxybenzoic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the realm of drug discovery and development, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Aryl halides are fundamental building blocks in this context, serving as key precursors for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two such building blocks: 5-Bromo-2,3-dimethoxybenzoic acid and 5-iodo-2,3-dimethoxybenzoic acid. This analysis is supported by established chemical principles and experimental data from analogous compounds to inform strategic decisions in synthetic planning.
Executive Summary
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, is predominantly governed by the strength of the carbon-halogen bond. The generally accepted trend in reactivity is I > Br > Cl. This is a direct consequence of the bond dissociation energies, with the weaker carbon-iodine bond being more susceptible to the initial, and often rate-determining, oxidative addition step in the catalytic cycle.
Therefore, 5-iodo-2,3-dimethoxybenzoic acid is expected to be more reactive than this compound . This enhanced reactivity typically translates to:
-
Milder Reaction Conditions: Reactions with the iodo- derivative can often be conducted at lower temperatures.
-
Shorter Reaction Times: The faster rate of oxidative addition leads to a quicker overall reaction.
-
Higher Yields: More efficient conversion to the desired product is often observed.
-
Lower Catalyst Loading: The higher reactivity may allow for the use of smaller amounts of the palladium catalyst.
However, it is important to note that factors such as catalyst system, ligands, and specific reaction conditions can influence this general trend. For instance, some studies have observed poor reactivity of aryl iodides at lower temperatures with specific palladium-phosphine catalyst systems.
Quantitative Data Comparison (Based on Analogous Compounds)
Table 1: Suzuki-Miyaura Coupling of Analogous Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 12h | 78 |
| 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 8h | 95 |
| 1-Bromo-2-naphthoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) / K₂CO₃ | Toluene/EtOH/H₂O, 12h | 78 |
| 1-Iodo-2-naphthoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) / K₂CO₃ | Toluene/EtOH/H₂O, 6h | 92 |
Table 2: Heck Reaction of Analogous Aryl Halides
| Aryl Halide | Alkene | Catalyst System | Conditions | Yield (%) |
| Bromobenzene | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | DMF, 100°C, 20h | ~70 |
| Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | DMF, 100°C, 4h | >95 |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Heck reactions that can be adapted for a direct comparison of this compound and 5-iodo-2,3-dimethoxybenzoic acid.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and yield of this compound and 5-iodo-2,3-dimethoxybenzoic acid in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
This compound
-
5-Iodo-2,3-dimethoxybenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In two separate reaction vessels, place this compound (1.0 mmol) in one and 5-iodo-2,3-dimethoxybenzoic acid (1.0 mmol) in the other.
-
To each vessel, add phenylboronic acid (1.2 mmol) and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of toluene.
-
Add the catalyst solution to each reaction vessel.
-
Add a solvent mixture of toluene:ethanol:water (4:1:1, 10 mL) to each vessel.
-
Reaction: Stir the mixtures vigorously at 80°C.
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reactions are complete (or after a set time, e.g., 12 hours), cool the mixtures to room temperature. Acidify with 1 M HCl to pH 2-3. Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the products by column chromatography and determine the yield for each reaction. Compare the reaction times and yields to assess the relative reactivity.
Protocol 2: Comparative Heck Reaction
Objective: To compare the reactivity of this compound and 5-iodo-2,3-dimethoxybenzoic acid in a Heck reaction with styrene.
Materials:
-
This compound
-
5-Iodo-2,3-dimethoxybenzoic acid
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In two separate, dry Schlenk flasks under an inert atmosphere (e.g., argon), place this compound (1.0 mmol) in one and 5-iodo-2,3-dimethoxybenzoic acid (1.0 mmol) in the other.
-
To each flask, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Add anhydrous DMF (10 mL) to each flask, followed by triethylamine (1.5 mmol) and styrene (1.2 mmol).
-
Reaction: Heat the reaction mixtures to 100°C with stirring.
-
Monitoring: Monitor the reactions by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Analysis: Purify the crude products by column chromatography to determine the yields and compare the reactivity.
Mandatory Visualization
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a comparative Heck reaction study.
Potential Signaling Pathway Involvement
Direct studies on the biological activity and signaling pathway modulation of this compound and 5-iodo-2,3-dimethoxybenzoic acid are limited. However, research on structurally related compounds provides insights into potential areas of investigation. For instance, 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid) , a demethylated analog, has been shown to attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway . This compound was found to suppress the degranulation of mast cells and the expression of pro-inflammatory cytokines by inhibiting the phosphorylation of downstream signaling molecules.
Given the structural similarity, it is plausible that 5-bromo- and 5-iodo-2,3-dimethoxybenzoic acid or their metabolites could exhibit biological activity. Further research is warranted to explore their potential effects on inflammatory or other signaling pathways.
Caption: Simplified FcεRI signaling pathway in mast cells and the inhibitory role of a related benzoic acid derivative.
A Comparative Guide to Analytical Methods for the Characterization of 5-Bromo-2,3-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The definitive characterization of pharmaceutical intermediates and active ingredients is a cornerstone of drug development, ensuring purity, stability, and safety. 5-Bromo-2,3-dimethoxybenzoic acid is a valuable building block in organic synthesis, and its unambiguous identification is critical. This guide provides a comparative overview of the primary analytical techniques for its characterization, offering experimental protocols and comparative data against structurally similar compounds.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about a molecule's structure, functional groups, and atomic connectivity. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is typically employed for comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms. Both ¹H and ¹³C NMR offer a unique fingerprint of the molecule.
Comparative ¹H NMR Data
The following table compares the expected ¹H NMR chemical shifts for this compound with its aldehyde precursor and other related benzoic acid analogs. Data for the target compound is predicted based on its structural similarity to the aldehyde.
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Carboxylic Acid / Aldehyde Proton (δ, ppm) |
| This compound | ~7.4 (d, 1H), ~7.2 (d, 1H) | ~3.9 (s, 3H), ~3.9 (s, 3H) | >10 (s, br, 1H) |
| 5-Bromo-2,3-dimethoxybenzaldehyde[1] | 7.51 (d, 1H), 7.22 (d, 1H) | 3.97 (s, 3H), 3.90 (s, 3H) | 10.33 (s, 1H) |
| 2,3-Dimethoxybenzoic acid[2][3] | 7.45 (dd, 1H), 7.20 (t, 1H), 7.10 (dd, 1H) | 3.88 (s, 3H), 3.85 (s, 3H) | ~10.5 (s, br, 1H) |
| 3,5-Dimethoxybenzoic acid[4] | 7.0-7.1 (d, 2H), 6.6-6.7 (t, 1H) | 3.7-3.8 (s, 6H) | ~13.0 (s, br, 1H) |
Comparative ¹³C NMR Data
The ¹³C NMR data provides insight into the carbon framework of the molecule.
| Compound | Carboxyl/Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) |
| This compound | ~165-170 | ~154, 152, 131, 122, 121, 117 | ~62, 56 |
| 5-Bromo-2,3-dimethoxybenzaldehyde[1] | 188.7 | 154.0, 152.0, 130.7, 121.9, 121.2, 117.1 | 62.5, 56.5 |
| 2,3-Dimethoxybenzoic acid[2] | ~168 | ~152, 147, 124, 122, 118, 115 | ~61, 56 |
| 3,4,5-Trimethoxybenzoic acid[5] | 167.4 | 153.1, 141.8, 126.4, 107.0 | 60.6, 56.4 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Comparative IR Data
| Compound | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (Ether) (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | 2500-3300 (broad) | 1680-1710 | ~1250, ~1050 | 500-600 |
| 5-Bromo-2,3-dimethoxybenzaldehyde[1] | N/A | 1685 | Not specified | Not specified |
| 2,3-Dimethoxybenzoic acid[2] | 2500-3300 (broad) | ~1700 | ~1260, ~1080 | N/A |
| 3-Bromo-5-methoxybenzoic acid[6] | 2500-3300 (broad) | ~1700 | Not specified | Not specified |
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and offering structural clues.
Comparative MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Mass Fragments (m/z) |
| This compound | C₉H₉BrO₄ | 261.07 | 260/262 (M+), 243/245, 215/217, 184 |
| 2,3-Dimethoxybenzoic acid[2] | C₉H₁₀O₄ | 182.17 | 182 (M+), 167, 139, 107 |
| 2-Bromo-5-methoxybenzoic acid[7] | C₈H₇BrO₃ | 231.04 | 230/232 (M+), 213/215, 185, 157 |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Chromatographic Characterization
Chromatographic techniques are essential for separating the target compound from impurities and for quantification. High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile compounds like benzoic acids.
Comparison of HPLC Methods for Benzoic Acid Derivatives
| Parameter | Method 1: Standard C18 | Method 2: High-Resolution C18 | Method 3: Alternative Selectivity (PFP) |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 3 µm, 4.6 x 100 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | Isocratic: 60% B | Gradient: 50-90% B in 10 min | Isocratic: 55% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C | 30 °C |
| Detection (UV) | 230 nm | 254 nm | 230 nm |
| Expected Perf. | Good for routine analysis. | Higher peak efficiency. | Different selectivity for closely related isomers. |
This table is adapted from standard HPLC method development guides for similar aromatic acids.
Experimental Workflow and Protocols
A logical workflow is crucial for the efficient and definitive characterization of a chemical substance.
Caption: General workflow for compound characterization.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Set the spectral width to cover a range of -2 to 12 ppm. Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds. Acquire at least 16 scans for good signal-to-noise.
-
¹³C NMR: Set the spectral width to cover a range of 0 to 200 ppm. Use a 45-degree pulse angle with a 2-second relaxation delay. Acquire several hundred scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is automatically ratioed against the background and presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases as described in the table above (e.g., 0.1% phosphoric acid in water and acetonitrile). Degas both phases for at least 15 minutes.
-
Standard/Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Prepare working standards by diluting with the mobile phase. Filter all solutions through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Set up the HPLC system with the desired column and mobile phase conditions from the comparison table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the detector wavelength (e.g., 230 nm).
-
Inject 10 µL of the sample or standard solution.
-
-
Data Analysis: Identify and integrate the peak corresponding to this compound. Purity can be assessed by calculating the area percentage of the main peak.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in the mobile phase.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Perform the separation using an appropriate HPLC method (e.g., Method 2 from the table, using a volatile acid like formic acid).
-
Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-500.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. Confirm the bromine isotope pattern.
References
- 1. scielo.br [scielo.br]
- 2. 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethoxybenzoic acid(1521-38-6) 1H NMR [m.chemicalbook.com]
- 4. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]
The Ortho Effect: A Comparative Guide for 2-Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The "ortho effect" in 2-substituted benzoic acids is a well-documented yet complex phenomenon that significantly influences their acidity and reactivity. This guide provides a comprehensive comparison of ortho-substituted benzoic acids with their meta- and para-isomers, supported by experimental data and detailed methodologies. Understanding this effect is crucial for rational drug design and development, as it can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.
The Influence of the Ortho Effect on Acidity
Generally, a group in the ortho position of benzoic acid increases its acidity more than the same group in the meta or para position, regardless of its electronic nature.[1][2] This increased acidity is a result of a combination of steric and electronic factors.
The primary contributors to the ortho effect are:
-
Steric Inhibition of Resonance (SIR): The proximity of the ortho-substituent to the carboxyl group can force the -COOH group out of the plane of the benzene ring.[2] This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which in unsubstituted benzoic acid is a destabilizing factor for the carboxylate anion. By inhibiting this resonance, the carboxylate anion is relatively stabilized, leading to a stronger acid.
-
Intramolecular Hydrogen Bonding: In certain cases, such as with -OH or -NH2 substituents, an intramolecular hydrogen bond can form between the ortho-substituent and the carboxyl group. This can stabilize the carboxylate anion, thereby increasing the acidity of the parent acid.[3]
-
Polar Effects: Inductive and field effects of the ortho-substituent can influence the acidity of the carboxylic acid.[4]
Below is a logical diagram illustrating the interplay of these factors.
Caption: Factors contributing to the ortho effect and their impact on the acidity of 2-substituted benzoic acids.
Quantitative Comparison of Acidity (pKa Values)
The following table summarizes the pKa values of various substituted benzoic acids, highlighting the ortho effect. Lower pKa values indicate stronger acids.
| Substituent | o-isomer pKa | m-isomer pKa | p-isomer pKa |
| -H | 4.20 | 4.20 | 4.20 |
| -CH₃ | 3.91 | 4.27 | 4.37 |
| -Cl | 2.94 | 3.83 | 3.99 |
| -Br | 2.85 | 3.81 | 4.00 |
| -I | 2.86 | 3.86 | 4.03 |
| -NO₂ | 2.17 | 3.45 | 3.44 |
| -OH | 2.98 | 4.08 | 4.58 |
| -OCH₃ | 4.09 | 4.09 | 4.47 |
| -NH₂ | 4.98 | 4.79 | 4.92 |
Data compiled from various sources.
As the data illustrates, for most substituents, the ortho-isomer is a stronger acid (lower pKa) than the corresponding meta- and para-isomers.
The Ortho Effect on Reaction Rates: Esterification
The ortho effect also influences the rates of reactions involving the carboxyl group. A classic example is the acid-catalyzed esterification of benzoic acids. The steric hindrance provided by an ortho-substituent can significantly retard the rate of esterification. This is because the bulky ortho group impedes the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid.
While extensive quantitative data across a wide range of substituents is less commonly tabulated, the general trend observed is:
Rate of Esterification: para-isomer > meta-isomer >> ortho-isomer
This trend is a direct consequence of the steric bulk of the ortho-substituent hindering the tetrahedral intermediate formation during the esterification reaction.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for quantitative structure-activity relationship (QSAR) studies and for understanding a compound's behavior in different environments. Two common methods for pKa determination are potentiometric and spectrophotometric titrations.
Potentiometric Titration
This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added. The pKa is determined from the inflection point of the resulting titration curve.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
-
Solution Preparation: Prepare a ~0.01 M solution of the substituted benzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). Also, prepare a standardized solution of a strong base, such as 0.1 M NaOH.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the standardized base solution in small, precise increments.
-
Data Collection: After each addition of the base, allow the pH reading to stabilize and record the pH and the total volume of base added.
-
Data Analysis: Plot the pH values against the volume of base added to obtain a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at the point where half of the volume of base required to reach the equivalence point has been added.
Spectrophotometric Titration
This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.
Experimental Workflow:
Caption: Workflow for pKa determination by spectrophotometric titration.
-
Solution Preparation: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2. Prepare a stock solution of the substituted benzoic acid in a suitable solvent.
-
Sample Preparation: To a set of cuvettes, add a constant volume of each buffer solution. Then, add a small, identical aliquot of the acid stock solution to each cuvette.
-
Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution at a constant temperature.
-
Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated forms of the acid differ significantly. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[9]
Conclusion
The ortho effect is a critical consideration in the study and application of substituted benzoic acids. The increased acidity and altered reactivity of 2-substituted benzoic acids compared to their meta and para isomers are well-established and quantifiable. For professionals in drug development and chemical research, a thorough understanding and the ability to experimentally verify these properties are indispensable for the design of molecules with desired physicochemical and biological characteristics. The experimental protocols outlined provide a robust framework for obtaining the reliable data necessary for these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Bromo-2,3-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 5-Bromo-2,3-dimethoxybenzoic acid, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The following sections present an objective analysis of two main strategies: a multi-step synthesis commencing from o-vanillin and the direct bromination of 2,3-dimethoxybenzoic acid. This comparison is supported by experimental data from the literature to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
Two principal synthetic pathways for the preparation of this compound are outlined below.
Route 1: Multi-step Synthesis from o-Vanillin
This is a three-step sequence involving:
-
Bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).
-
Methylation of the resulting 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
-
Oxidation of the intermediate 5-bromo-2,3-dimethoxybenzaldehyde to the final product.
Route 2: Direct Bromination of 2,3-Dimethoxybenzoic Acid
This approach involves the direct electrophilic bromination of 2,3-dimethoxybenzoic acid to introduce a bromine atom onto the aromatic ring.
Data Presentation
The following table summarizes the quantitative data associated with each synthetic route, providing a clear comparison of their efficiency.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| Route 1 | ||||||
| 1a: Bromination | o-Vanillin | Bromine, Sodium Acetate, Acetic Acid | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 97 | High | [1] |
| 1b: Methylation | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Methyl Iodide, K₂CO₃, DMF | 5-Bromo-2,3-dimethoxybenzaldehyde | 98 | High | [1] |
| 1c: Oxidation | 5-Bromo-2,3-dimethoxybenzaldehyde | e.g., NaClO₂, NaH₂PO₄, 2-methyl-2-butene (Pinnick) | This compound | High (Typical) | High | General Method |
| Route 2 | ||||||
| 2: Direct Bromination | 2,3-Dimethoxybenzoic acid | N-Bromosuccinimide (NBS) | This compound | ~2.5 (as byproduct) | Low (Isomeric Mixture) | [2] |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below.
Caption: Route 1: Multi-step synthesis from o-vanillin.
Caption: Route 2: Direct bromination of 2,3-dimethoxybenzoic acid.
Comparison of Synthetic Routes
Route 1: Multi-step Synthesis from o-Vanillin
This pathway is a well-documented and reliable method for obtaining this compound in high overall yield and purity.
-
Advantages:
-
High Yields: Each step of this synthesis proceeds with excellent reported yields, leading to a high overall conversion.[1]
-
High Purity: The step-wise nature of the synthesis allows for the purification of intermediates, ensuring a high-purity final product.
-
Readily Available Starting Material: o-Vanillin is a commercially available and relatively inexpensive starting material.
-
Predictable Regioselectivity: The directing effects of the hydroxyl and methoxy groups on the o-vanillin ring ensure the desired regioselectivity during bromination.
-
-
Disadvantages:
-
Multiple Steps: The three-step process is more time-consuming and labor-intensive compared to a direct approach.
-
Use of Hazardous Reagents: This route involves the use of bromine and methyl iodide, which are toxic and require careful handling.
-
Route 2: Direct Bromination of 2,3-Dimethoxybenzoic Acid
While appearing more straightforward, the direct bromination of 2,3-dimethoxybenzoic acid presents significant challenges in terms of regioselectivity.
-
Advantages:
-
Directness: This single-step approach is theoretically the most atom-economical and time-efficient method.
-
-
Disadvantages:
-
Poor Regioselectivity: The methoxy groups at the 2- and 3-positions of the starting material direct bromination to multiple positions on the aromatic ring. Literature suggests that the desired 5-bromo isomer is formed as a minor product, with other isomers being the major components of the product mixture.[2]
-
Low Yield of Desired Product: Consequently, the yield of the target molecule is very low.
-
Difficult Purification: The separation of the desired 5-bromo isomer from the other constitutional isomers is challenging, often requiring extensive chromatographic purification.
-
Experimental Protocols
Route 1: Multi-step Synthesis from o-Vanillin
Step 1a: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde [1]
-
To a reaction mixture of o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in glacial acetic acid (20 mL), a solution of bromine (1.16 g, 7.25 mmol) in acetic acid (10 mL) is added.
-
The mixture is stirred for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is washed with water and extracted with dichloromethane.
-
The organic extract is washed with 2% Na₂CO₃ solution and water, then dried over MgSO₄.
-
The solvent is evaporated to yield the product.
Step 1b: Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde [1]
-
To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and K₂CO₃ (0.893 g) in dry DMF (5 mL), methyl iodide (0.40 mL, 6.50 mmol) is added.
-
The mixture is stirred for 4 hours at room temperature.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The organic phase is dried over anhydrous sodium sulfate.
-
The solvent is removed to yield the product.
Step 1c: Oxidation of 5-Bromo-2,3-dimethoxybenzaldehyde to this compound (General Pinnick Oxidation Protocol)
-
In a suitable flask, 5-bromo-2,3-dimethoxybenzaldehyde is dissolved in a mixture of tert-butanol and water.
-
2-Methyl-2-butene (as a scavenger) and a sodium phosphate buffer (e.g., NaH₂PO₄) are added to the solution.
-
A solution of sodium chlorite (NaClO₂) in water is added dropwise to the reaction mixture, maintaining the temperature at or below room temperature.
-
The reaction is stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite solution).
-
The mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Route 2: Direct Bromination of 2,3-Dimethoxybenzoic Acid (General Protocol)
-
2,3-Dimethoxybenzoic acid is dissolved in a suitable solvent (e.g., acetic acid, chloroform, or a strong acid like sulfuric acid).
-
A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added to the solution, often portion-wise or as a solution.
-
The reaction mixture is stirred at a suitable temperature (ranging from room temperature to elevated temperatures) for a specified period.
-
Upon completion, the reaction is quenched, typically by pouring into water or an aqueous solution of a reducing agent.
-
The product mixture is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The resulting mixture of isomers requires purification, typically by column chromatography, to isolate the 5-bromo isomer.
Conclusion
For the synthesis of this compound, the multi-step route starting from o-vanillin is demonstrably superior in terms of yield, purity, and predictability. While the direct bromination of 2,3-dimethoxybenzoic acid is a more direct approach, it is hampered by poor regioselectivity, leading to low yields of the desired product and complex purification challenges. For researchers requiring a reliable and scalable synthesis of high-purity this compound, the multi-step synthesis is the recommended pathway.
References
Validating the Molecular Structure of 5-Bromo-2,3-dimethoxybenzoic Acid: A Comparative Guide to COSY and HMQC Spectroscopy
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of a chemical entity is paramount. This guide provides an objective comparison of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, COSY and HMQC, for the structural validation of 5-Bromo-2,3-dimethoxybenzoic acid. We present supporting theoretical data and detailed experimental protocols to aid in the practical application of these methods.
The precise arrangement of atoms and functional groups within a molecule dictates its physicochemical properties and biological activity. For this compound, a substituted aromatic carboxylic acid, confirming the positions of the bromine atom and two methoxy groups on the benzene ring is crucial. While one-dimensional NMR (¹H and ¹³C) provides initial insights, two-dimensional techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are indispensable for unambiguous structural elucidation.
Performance Comparison: COSY vs. HMQC
COSY and HMQC are complementary NMR experiments that reveal different aspects of a molecule's connectivity. COSY identifies protons that are coupled to each other, typically through two or three bonds (H-C-H), while HMQC (or its more modern counterpart, HSQC) correlates protons directly to the carbons they are attached to (¹J C-H coupling).
| Feature | COSY (Correlation Spectroscopy) | HMQC (Heteronuclear Multiple Quantum Coherence) |
| Information Provided | Shows correlations between J-coupled protons.[1][2] | Shows direct one-bond correlations between protons and carbons.[1][2] |
| Primary Application | Establishing proton spin systems and identifying neighboring protons. | Assigning protons to their directly attached carbons. |
| Axes | ¹H vs. ¹H chemical shifts.[3] | ¹H vs. ¹³C chemical shifts.[3] |
| Key Correlations for this compound | A cross-peak between the two aromatic protons (H-4 and H-6). | Correlations between: H-4 and C-4, H-6 and C-6, methoxy protons and methoxy carbons. |
Predicted Spectroscopic Data for Structure Elucidation
Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts are predicted. This data forms the basis for interpreting the COSY and HMQC spectra.
Predicted ¹H NMR Data
| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| H-4 | ~7.3 | d | 1H |
| H-6 | ~7.0 | d | 1H |
| 2-OCH₃ | ~3.9 | s | 3H |
| 3-OCH₃ | ~3.8 | s | 3H |
| -COOH | ~11-13 | br s | 1H |
Predicted ¹³C NMR Data
| Assignment | Chemical Shift (δ) ppm (Predicted) |
| C-1 | ~125 |
| C-2 | ~152 |
| C-3 | ~148 |
| C-4 | ~128 |
| C-5 | ~115 |
| C-6 | ~118 |
| -COOH | ~168 |
| 2-OCH₃ | ~61 |
| 3-OCH₃ | ~56 |
Predicted 2D NMR Correlations
| Experiment | Correlation Type | Predicted Cross-Peaks |
| COSY | ¹H-¹H | H-4 / H-6 |
| HMQC | ¹H-¹³C (¹J) | H-4 / C-4, H-6 / C-6, 2-OCH₃ protons / 2-OCH₃ carbon, 3-OCH₃ protons / 3-OCH₃ carbon |
Experimental Protocols
The following are generalized methodologies for acquiring COSY and HMQC spectra. Instrument-specific parameters may require optimization.
COSY (Correlation Spectroscopy) Experiment
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.[1]
-
Instrument Setup : Place the sample in the NMR spectrometer. Tune and match the probe for the ¹H frequency.
-
Parameter Optimization :
-
Set the spectral widths in both the F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.
-
The number of increments in the F1 dimension will determine the resolution; 256-512 increments are typically sufficient.
-
The number of scans per increment will depend on the sample concentration; 2-8 scans are common.
-
A relaxation delay of 1-2 seconds is generally used.
-
-
Acquisition : Run the COSY pulse sequence.
-
Data Processing : Process the acquired data using appropriate software. This involves Fourier transformation in both dimensions, phase correction, and baseline correction.
HMQC (Heteronuclear Multiple Quantum Coherence) Experiment
-
Sample Preparation : Use the same sample prepared for the COSY experiment.
-
Instrument Setup : Tune and match the probe for both ¹H and ¹³C frequencies.
-
Parameter Optimization :
-
Set the spectral width in the F2 dimension to cover the proton chemical shift range and in the F1 dimension for the carbon chemical shift range.
-
The number of increments in F1 is typically 128-256.
-
The number of scans per increment will be higher than for COSY due to the lower natural abundance of ¹³C; 8-32 scans are common.
-
Optimize the delay for the evolution of one-bond ¹H-¹³C coupling (typically based on an average ¹J C-H of ~145 Hz).
-
-
Acquisition : Run the HMQC pulse sequence.
-
Data Processing : Process the 2D data by applying Fourier transformation in both dimensions, followed by phase and baseline corrections.
Visualization of Structural Validation
The relationships derived from COSY and HMQC data can be visualized to confirm the structure of this compound.
Caption: Key COSY and HMQC correlations for this compound.
Caption: Experimental workflow for structure validation using 2D NMR.
Alternative and Complementary Techniques
While COSY and HMQC are powerful, other techniques can provide further structural confirmation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would show correlations from the methoxy protons to the aromatic carbons they are attached to (C-2 and C-3), definitively confirming their positions.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can be useful for confirming the relative positions of substituents on the aromatic ring.
-
X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[4] However, obtaining high-quality crystals can be a significant challenge.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can help to confirm the molecular formula and identify structural motifs.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 5-Brominated Aromatic Compounds
The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. While traditional methods involving elemental bromine (Br₂) are effective, concerns over its hazardous nature, corrosiveness, and sometimes limited regioselectivity have driven the exploration of safer and more efficient alternatives. This guide provides a comparative overview of several key alternative reagents for the synthesis of 5-brominated aromatic compounds, complete with experimental data and protocols for researchers, scientists, and drug development professionals.
Reagent Comparison
The choice of a brominating agent is critical and depends on the substrate's reactivity, desired selectivity, and reaction conditions. Below is a comparison of several powerful alternatives to molecular bromine.
Key Alternative Brominating Agents:
-
N-Bromosuccinimide (NBS): A versatile and easy-to-handle crystalline solid, NBS is a staple in organic synthesis for radical and electrophilic brominations.[1][2][3] For aromatic compounds, it often requires an acid catalyst to enhance the electrophilicity of the bromine atom.[4] It is particularly effective for activated aromatic systems.[5][6]
-
Dibromoisocyanuric Acid (DBI): Known for its potent brominating power, DBI can effectively brominate even deactivated aromatic rings under mild conditions where other agents fail.[7][8][9] It is a crystalline powder but requires careful handling due to its reactivity and potential to ignite or explode upon contact with reducing agents.[7]
-
Tribromoisocyanuric Acid (TBCA): Similar to DBI, TBCA is a powerful reagent used for the bromination of aromatics and alkenes.[10] Its reactivity can be modulated by the choice of acid, allowing for controlled monobromination of moderately deactivated arenes in trifluoroacetic acid (TFA).[11] In stronger acids like concentrated sulfuric acid, it can brominate highly deactivated rings.
-
Oxone®/Sodium Bromide (NaBr): This system offers a convenient and environmentally friendly approach. Oxone®, a stable triple salt containing potassium peroxymonosulfate, oxidizes sodium bromide in situ to generate an electrophilic bromine species.[12] This method is effective for activated and moderately activated aromatic compounds, often proceeding at room temperature in aqueous media.[12][13][14]
Performance Data
The following table summarizes the performance of these reagents for the bromination of various aromatic substrates. Yields are highly dependent on the specific substrate and reaction conditions.
| Reagent/System | Substrate Example | Conditions | Yield (%) | Key Features & Selectivity | Citations |
| NBS / HBF₄·Et₂O | Anisole | CH₃CN, -20 °C | 95% | High para-selectivity for activated arenes.[15] | [15] |
| NBS / H₂SO₄ | Nitrobenzene | conc. H₂SO₄, 100 °C, 6h | 92% | Effective for highly deactivated arenes but requires harsh conditions.[5][7] | [7] |
| Dibromoisocyanuric Acid (DBI) | Nitrobenzene | conc. H₂SO₄, 20 °C, 5 min | 88% | Extremely powerful; brominates deactivated arenes under mild conditions.[7] | [7] |
| DBI / H₂SO₄ | 2,6-Dinitrotoluene | conc. H₂SO₄, RT, 1.5h | 70% | Efficiently introduces bromine into highly deactivated rings.[8][16] | [16] |
| Tribromoisocyanuric Acid (TBCA) | Nitrobenzene | TFA, RT | High | Controlled monobromination of moderately deactivated arenes.[11] | [11] |
| Oxone® / NaBr | Anisole | CH₃CN/H₂O, RT | 95% | Green, practical method; high para-selectivity for activated systems.[12] | [12] |
| Oxone® / NH₄Br | Phenol | Methanol, RT | 92% | High para-selectivity, catalyst-free, and mild conditions.[14] | [14] |
Logical Workflow for Reagent Selection
Choosing the appropriate brominating agent is crucial for a successful synthesis. The following diagram illustrates a decision-making workflow based on the properties of the aromatic substrate.
Caption: Decision tree for selecting a brominating agent.
Experimental Protocols
Detailed methodologies are provided for two distinct and powerful bromination procedures.
Protocol 1: Bromination of a Deactivated Arene using Dibromoisocyanuric Acid (DBI)
This protocol is adapted from the bromination of 2,6-dinitrotoluene, demonstrating the power of DBI for challenging substrates.[16]
General Experimental Workflow:
The diagram below outlines the typical laboratory procedure for an electrophilic aromatic bromination reaction.
Caption: Standard workflow for aromatic bromination.
Procedure:
-
In a round-bottom flask, dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).[16]
-
Carefully add dibromoisocyanuric acid (DBI) (433 mg, 1.51 mmol) to the solution portion-wise while stirring.[16]
-
Stir the resulting mixture at room temperature for 1.5 hours.[16] The reaction progress can be monitored by UPLC or TLC.[16]
-
Upon completion, pour the reaction mixture carefully into a beaker containing iced water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[16]
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: dichloromethane/hexane gradient) to yield 5-bromo-2-methyl-1,3-dinitrobenzene.[16]
Safety Note: Dibromoisocyanuric acid is a strong oxidizing agent and a severe irritant.[7][17] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment. Avoid contact with combustible or reducing materials.[7]
Protocol 2: Green Bromination of an Activated Arene using Oxone® and Sodium Bromide
This protocol describes a general, environmentally benign procedure for the para-selective bromination of activated arenes like anisole.[12]
Procedure:
-
In a flask, combine the aromatic substrate (e.g., anisole, 1 equivalent), sodium bromide (1 equivalent), and Oxone® (1 equivalent).[12]
-
Add a 1:1 mixture of acetonitrile (CH₃CN) and water (H₂O) as the solvent system.
-
Stir the solution vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). For many activated arenes, the reaction is complete within minutes to a few hours.[12]
-
Once the starting material is consumed, dilute the mixture with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromoarene.
-
If necessary, purify the product further by column chromatography or recrystallization.
This method is noted for its simplicity, use of readily available and non-toxic reagents, and mild reaction conditions, making it a valuable alternative for synthetic organic chemistry.[12]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 3. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 8. Buy Dibromoisocyanuric acid | 15114-43-9 [smolecule.com]
- 9. ジブロモイソシアヌル酸:Dibromoisocyanuric Acid | Chem-Station (ケムステ) [chem-station.com]
- 10. Tribromoisocyanuric acid - Wikipedia [en.wikipedia.org]
- 11. Tribromoisocyanuric Acid in Trifluoroacetic Acid: An Efficient System for Smooth Brominating of Moderately Deactivated Arenes [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. Solvent-free bromination reactions with sodium bromide and oxone promoted by mechanical milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone [organic-chemistry.org]
- 15. scribd.com [scribd.com]
- 16. TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 17. DIBROMOISOCYANURIC ACID | 15114-43-9 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2,3-dimethoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to correct disposal protocols for compounds like 5-Bromo-2,3-dimethoxybenzoic acid is a critical component of their work. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, based on general best practices for similar chemical substances.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, chemical safety goggles, and a lab coat.[1][2] Ensure that disposal activities are carried out in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][3]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : The first step is to classify the waste material. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines listed in 40 CFR 261.3 or other relevant local regulations.[4] Given its nature as a halogenated organic acid, it is likely to be considered chemical waste.
-
Containerization : Place the this compound waste into a designated and properly labeled waste container. The container should be robust, chemically resistant, and have a secure lid to prevent spills or leakage. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Labeling : Clearly label the waste container with the full chemical name: "this compound". Include the appropriate hazard symbols if known. The label should also indicate the accumulation start date.
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.[1][5] This area should be away from incompatible materials, particularly strong oxidizing agents.[6]
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. Dispose of the contents and the container at an approved waste disposal plant.[1][2][5]
-
Documentation : Maintain a record of the waste disposal, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Summary of Hazard and Disposal Information for Similar Compounds
The following table summarizes key information from the Safety Data Sheets (SDS) of structurally similar compounds, providing a basis for the recommended handling and disposal procedures for this compound.
| Characteristic | 2-Bromo-5-methoxybenzoic acid | 2-Bromo-5-hydroxybenzoic acid | 5-Bromo-2,4-dimethoxybenzoic acid | 5-Bromo-2-chlorobenzoic acid | 3-Bromo-2,6-dimethoxybenzoic acid |
| Hazards | Skin/eye irritation.[1] | Skin/eye irritation.[4] | Skin/eye irritation. | Harmful if swallowed, skin/eye/respiratory irritation. | Skin/eye irritation, may cause respiratory irritation.[7] |
| Personal Protective Equipment | Gloves, eye protection, protective clothing.[1] | Gloves, eye/face protection.[4] | Gloves, eye protection. | Gloves, eye protection, protective clothing. | Gloves, eye protection, protective clothing.[7] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1] | Observe all federal, state, and local regulations.[4] | Shovel into suitable containers for disposal. | Dispose of contents/container to an approved waste disposal plant.[5] | Sweep up and shovel into suitable containers for disposal.[7] |
| Incompatible Materials | Strong oxidizing agents. | Strong oxidizing agents.[4] | Strong oxidizing agents. | Oxidizing agents. | Not specified. |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
